Isopaucifloral F
描述
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属性
分子式 |
C21H16O6 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
(2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H16O6/c22-12-3-1-10(2-4-12)18-19(11-5-13(23)7-14(24)6-11)21(27)16-8-15(25)9-17(26)20(16)18/h1-9,18-19,22-26H/t18-,19-/m0/s1 |
InChI 键 |
RXCCNNFHGNTSJG-OALUTQOASA-N |
产品来源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: Properties of (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one and Related Indenone Scaffolds
Disclaimer: Extensive searches of chemical and biological literature and databases did not yield any specific information for the compound "(2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one." This suggests that this particular molecule may be a novel, uncharacterized compound. Therefore, this technical guide will focus on the known properties, biological activities, and experimental protocols associated with the core chemical scaffold, 2,3-dihydroinden-1-one , with a particular emphasis on polyphenolic and 2,3-diaryl substituted derivatives. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this class of compounds and to infer the potential characteristics of the specifically requested molecule.
Introduction to the 2,3-Dihydroinden-1-one Scaffold
The 2,3-dihydroinden-1-one, or indanone, framework is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its presence in numerous biologically active natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities.[1] The rigid, fused ring system provides a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of its biological effects. Polyphenolic derivatives of the indanone core, such as the one requested, are of particular interest due to the well-documented antioxidant and signaling-modulatory properties of phenolic compounds.[2]
Deduced Structure of the Target Compound
Based on the IUPAC name provided, the chemical structure of (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one is as follows:
-
Parent Scaffold: 2,3-dihydroinden-1-one
-
Substituents:
-
A 3,5-dihydroxyphenyl group at position 2.
-
A 4-hydroxyphenyl group at position 3.
-
Hydroxyl groups at positions 4 and 6 of the indenone core.
-
-
Stereochemistry: The substituents at positions 2 and 3 are in a trans configuration, with (2R,3R) stereochemistry.
Below is a 2D representation of the deduced chemical structure:
Physicochemical Properties of Related Indenone Derivatives
While specific data for the target compound is unavailable, the following table summarizes key physicochemical properties of related polyphenolic and indanone compounds found in the literature. These values can provide an estimation of the expected properties of the target molecule.
| Property | Related Compound Example | Value | Reference |
| Molecular Weight | (2R,3R)-2-(2,3-dihydroxyphenyl)-3-hydroxy-6-methoxy-2,3-dihydrochromen-4-one | 302.28 g/mol | [3] |
| (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One | 304.25 g/mol | [4] | |
| XLogP3 | (2R,3R)-2-(2,3-dihydroxyphenyl)-3-hydroxy-6-methoxy-2,3-dihydrochromen-4-one | 1.6 | [3] |
| (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One | 1.5 | [4] | |
| Hydrogen Bond Donors | (2R,3R)-2-(2,3-dihydroxyphenyl)-3-hydroxy-6-methoxy-2,3-dihydrochromen-4-one | 3 | [3] |
| (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One | 5 | [4] | |
| Hydrogen Bond Acceptors | (2R,3R)-2-(2,3-dihydroxyphenyl)-3-hydroxy-6-methoxy-2,3-dihydrochromen-4-one | 6 | [3] |
| (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One | 7 | [4] |
Biological Activities and Potential Therapeutic Applications
Derivatives of the 2,3-dihydroinden-1-one scaffold have demonstrated a wide array of biological activities. The presence of multiple hydroxyl groups on the phenyl rings of the target compound suggests it may possess potent antioxidant, anti-inflammatory, and anticancer properties.
Anticancer Activity
Indanone derivatives have shown promising antiproliferative effects against various cancer cell lines.[5] The proposed mechanisms of action are often multifactorial and can include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[6]
| Compound Type | Cell Line | IC50 Value | Mechanism of Action | Reference |
| Gallic acid-based indanone derivative | MCF-7 (Breast Cancer) | 2.2 µM | Anti-tubulin, Anti-angiogenic | |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colorectal Cancer) | 0.41 ± 0.19 µM | G2/M cell cycle arrest, ROS induction, Downregulation of NF-κB p65 and Bcl-2 | [6][7] |
| Indolin-2-one derivative (5h) | HT-29 (Colorectal Cancer) | 0.016 µmol/L | Not specified | [8] |
| Indolin-2-one derivative (5h) | H460 (Lung Cancer) | 0.0037 µmol/L | Not specified | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of indenone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10] This is frequently achieved through the modulation of inflammatory signaling pathways like NF-κB and MAPK.[11]
| Compound Type | Assay | Effect | Reference |
| 2-benzylidene-1-indanone derivative (4d) | LPS-induced TNF-α in RAW 264.7 cells | 83.73% inhibition | [9] |
| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-induced NO, TNF-α, and IL-6 in RAW 264.7 cells | Significant inhibition | [10] |
| Indanone derivative from Fernandoa adenophylla | Heat-induced hemolysis in human red blood cells | 9.12 ± 0.75% to 72.82 ± 4.36% inhibition (10–100 µM) | [1] |
Antioxidant Activity
The polyphenolic nature of the target compound strongly suggests potential antioxidant activity. Structurally related indenone derivatives have demonstrated potent radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[12][13]
| Compound | DPPH Radical Scavenging Activity (EC50) | Reference |
| Cytoindenone A | 16.6 µM | [12] |
| 3'-methoxycytoindenone A | 21.2 µM | [12] |
| Cytoindenone B | 24.5 µM | [12] |
| Ascorbic Acid (Positive Control) | 21.9 µM | [12] |
Key Signaling Pathway Involvement
The biological activities of indenone derivatives are often mediated through their interaction with critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation and cell survival.[15][16] Several indenone derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[6][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17] The MAPK/ERK pathway is a well-characterized cascade that is often dysregulated in cancer.[18] This pathway is typically initiated by the activation of receptor tyrosine kinases, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus to regulate gene expression. Some indenone derivatives have been shown to modulate MAPK signaling, contributing to their anticancer and anti-inflammatory effects.[11][19]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of indenone derivatives, based on methods described in the literature.
General Synthesis of 2,3-Diaryl-2,3-dihydroinden-1-ones
The synthesis of 2,3-diaryl-2,3-dihydroinden-1-ones can be approached through a multi-step process, often involving a Claisen-Schmidt condensation followed by a Michael addition.
Step 1: Claisen-Schmidt Condensation to form a Chalcone (B49325) [20][21]
This reaction forms the α,β-unsaturated ketone intermediate (chalcone).
-
Reactants: An appropriately substituted acetophenone (B1666503) (e.g., 2,4-dihydroxy acetophenone) and a substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde) are used in equimolar amounts (e.g., 0.01 mol each).
-
Solvent and Catalyst: The reactants are dissolved in a suitable solvent such as ethanol (B145695) (e.g., 25 mL). A strong base, like a 60% aqueous solution of sodium hydroxide (B78521) (e.g., 10 mL), is added as a catalyst.
-
Reaction Conditions: The mixture is refluxed for a period of 3 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is acidified (e.g., with 1M HCl) to a pH of 1. The precipitated product is filtered, washed with distilled water until neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol-water).
Step 2: Michael Addition to form the 2,3-diaryl-2,3-dihydroinden-1-one [22][23]
This step involves the conjugate addition of a nucleophile to the chalcone, followed by an intramolecular cyclization.
-
Reactants: The chalcone synthesized in Step 1 and a nucleophile, such as the enolate of a substituted phenylacetic acid derivative.
-
Base and Solvent: A strong base (e.g., sodium ethoxide or cesium carbonate) is used in a suitable aprotic solvent (e.g., dry ethanol or DMF).
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction is quenched with a weak acid and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica (B1680970) gel.
MTT Assay for Cytotoxicity[7][9][15]
This colorimetric assay is widely used to assess the effect of a compound on cell viability and proliferation.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indenone derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
DPPH Radical Scavenging Assay[5][14][27]
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the indenone derivative to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages[1][10][28]
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
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Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the indenone derivative for a few hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
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Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) in a 96-well plate.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 550 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
Conclusion
While the specific compound (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one remains uncharacterized in the current scientific literature, the extensive research on the 2,3-dihydroinden-1-one scaffold provides a strong foundation for predicting its potential biological activities. The polyphenolic nature of the target molecule suggests that it is likely to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The information and protocols provided in this technical guide offer a comprehensive starting point for researchers and drug development professionals to synthesize, characterize, and evaluate the therapeutic potential of this and other related indenone derivatives. Further investigation into this specific compound is warranted to elucidate its unique properties and potential contributions to the field of medicinal chemistry.
References
- 1. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 2. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 3. (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One | C15H12O7 | CID 10185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. WO2003094833A2 - A new stereoselective route to produce tris-o-substituted-(e)-( 3,5-dihydroxyphenyl)-2-(4- hydroxyphenyl)ethene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. ERK1/2/5 Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 15. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cusabio.com [cusabio.com]
- 18. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 19. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 20. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 21. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. marinebiology.pt [marinebiology.pt]
An In-depth Technical Guide on Isopaucifloral F and the Resveratrol Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isopaucifloral F, a noteworthy member of the resveratrol (B1683913) family of compounds. It covers the chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics based on stilbenoid scaffolds.
Introduction to the Resveratrol Family
The resveratrol family, a class of stilbenoids, are polyphenolic compounds produced by various plants in response to stress, injury, or fungal infection.[1] Resveratrol (3,5,4'-trihydroxystilbene) is the most extensively studied member of this family, renowned for its potent antioxidant, anti-inflammatory, and cardioprotective properties.[1][2][3][4] These compounds are characterized by a C6-C2-C6 carbon skeleton and exist in various forms, including monomers, dimers, and higher-order oligomers. Their diverse biological activities have made them a focal point in the search for new drug candidates.[5][6]
This compound is a more complex indanone-based derivative within this family.[5][6] While less studied than its parent compound, resveratrol, it and related structures like Pauciflorol F have demonstrated a wide array of promising biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities.[5][6] This guide will delve into the specific attributes of this compound, placing it within the broader context of the resveratrol family.
Chemical Structure and Properties
The foundational structure of this family is resveratrol, which exists as both trans- and cis-isomers. This compound is a more complex derivative, classified as an indanone-based compound.[5][6]
Table 1: Chemical Properties of Resveratrol and this compound
| Property | Resveratrol | This compound |
| Molecular Formula | C₁₄H₁₂O₃[1] | C₂₁H₁₆O₆[7] |
| Molecular Weight | 228.24 g/mol [1] | 364.3 g/mol [7] |
| IUPAC Name | 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol[1] | (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one[7] |
| Class | Stilbenoid | Indanone-based Stilbenoid[5][6] |
Biological Activities and Quantitative Data
The resveratrol family of compounds exhibits a broad spectrum of biological activities. Resveratrol itself is a well-documented antioxidant and anti-inflammatory agent.[2][3][4] this compound and its isomers are also reported to possess significant anti-inflammatory and antioxidant properties.[5][6]
Table 2: Summary of Reported Biological Activities and Quantitative Data
| Compound | Biological Activity | Assay | Result (e.g., IC₅₀) | Reference |
| Resveratrol | Antioxidant | DPPH Radical Scavenging | ~40 µg/mL | General Literature |
| Resveratrol | Anti-inflammatory | COX-1 Inhibition | ~15 µM | General Literature |
| Resveratrol | Anti-inflammatory | COX-2 Inhibition | ~1 µM | General Literature |
| Piceatannol | Antioxidant | ROS Scavenging (Cellular) | 53.8% reduction at 2 µM | [8] |
| Isorhapontigenin | Antioxidant | Nrf2-ARE Activation | Significant activation at 2 µM | [8] |
| This compound | Anti-inflammatory | Not specified | Potent activity reported | [5][6] |
| This compound | Antioxidant | Not specified | Potent activity reported | [5][6] |
| This compound | Anti-cancer | Not specified | Activity reported | [5][6] |
| This compound | Anti-HIV | Not specified | Activity reported | [5][6] |
Note: Specific quantitative data for this compound is sparse in publicly available literature, with most sources referring to its potent activities without providing specific IC₅₀ values.
Key Signaling Pathways
Resveratrol and its derivatives exert their effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.[9][10] Resveratrol has been shown to suppress NF-κB activation, thereby down-regulating the expression of pro-inflammatory genes.[11]
This modulation is often linked to the activation of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.[9][12] Activated SIRT1 can deacetylate the p65 subunit of NF-κB, which inhibits its transcriptional activity.[10][11] Furthermore, resveratrol can activate AMP-activated protein kinase (AMPK), which can also lead to the inhibition of the NF-κB pathway.[9][10]
References
- 1. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.hellopharmacist.com [cdn.hellopharmacist.com]
- 3. theordinary.com [theordinary.com]
- 4. api.ods.od.nih.gov [api.ods.od.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H16O6 | CID 25234182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Selected Stilbenoid Derivatives in a Cellular Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 11. Resveratrol-mediated SIRT-1 Interactions with p300 Modulate Receptor Activator of NF-κB Ligand (RANKL) Activation of NF-κB Signaling and Inhibit Osteoclastogenesis in Bone-derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Sirt1 by Resveratrol Inhibits TNF-α Induced Inflammation in Fibroblasts | PLOS One [journals.plos.org]
Isopaucifloral F: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopaucifloral F is a polyphenolic natural product belonging to the resveratrol (B1683913) family of compounds. Isolated from plant sources such as Vatica pauciflora, it has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action.
Core Biological Activities
This compound has been reported to exhibit a range of biological activities, including anti-osteoporotic, anti-inflammatory, antioxidant, and anticancer effects. The following sections delve into the specifics of these activities based on available scientific literature.
Table 1: Quantitative Data on the Biological Activities of this compound
| Biological Activity | Assay | Target/Cell Line | Result (IC50/EC50) |
| Estrogen Receptor Agonism | Yeast Two-Hybrid | Estrogen Receptor β (ERβ) | EC50: 46.96 μM[1][2][3][4][5] |
| Anti-osteoporosis | In vivo (Ovariectomized Rat Model) | Bone Mineral Density | Effective at 10 µg/kg[6] |
Note: Quantitative data for anticancer and antioxidant activities are not yet available in peer-reviewed literature.
Anti-osteoporotic and Estrogenic Activity
This compound has demonstrated notable potential as an anti-osteoporotic agent, an effect likely mediated by its agonistic activity on Estrogen Receptor β (ERβ).
Experimental Protocol: Yeast Two-Hybrid Assay for ERβ Agonism
The estrogenic activity of this compound was determined using a yeast two-hybrid system. This assay is a powerful tool for detecting protein-protein interactions in vivo.
Principle: The yeast two-hybrid system relies on the reconstitution of a functional transcription factor (commonly GAL4) when a "bait" protein and a "prey" protein interact. In this context, the ligand-binding domain of the estrogen receptor is used as the bait. The binding of a ligand, such as this compound, induces a conformational change in the receptor, promoting its dimerization and subsequent interaction with a coactivator protein (the prey). This interaction brings the DNA-binding domain (DBD) and the activation domain (AD) of GAL4 into close proximity, activating the transcription of a reporter gene (e.g., lacZ, which encodes β-galactosidase). The activity of the reporter enzyme can then be quantified, providing a measure of the ligand's agonistic or antagonistic effect.
Methodology:
-
Yeast Strain: A yeast strain (e.g., Saccharomyces cerevisiae) is engineered to express the human estrogen receptor ligand-binding domain fused to the GAL4 DNA-binding domain. The same strain also expresses a coactivator protein fused to the GAL4 activation domain.
-
Culture Preparation: The yeast cells are cultured in an appropriate medium and then exposed to varying concentrations of this compound. A known estrogen receptor agonist (e.g., 17β-estradiol) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Incubation: The cultures are incubated to allow for ligand binding, receptor dimerization, and reporter gene expression.
-
β-Galactosidase Assay: After incubation, the cells are lysed, and the activity of the expressed β-galactosidase is measured using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The absorbance is read at a specific wavelength (e.g., 420 nm).
-
Data Analysis: The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve. For this compound, the reported EC50 for ERβ activation is 46.96 μM.[1][2][3][4][5]
Experimental Protocol: In Vivo Anti-osteoporosis Model
The anti-osteoporotic effects of this compound were evaluated in an ovariectomized (OVX) rat model, which is a standard animal model for postmenopausal osteoporosis.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats are used. Osteoporosis is induced by bilateral ovariectomy. A sham-operated group serves as the control.
-
Treatment: Following a recovery period to allow for bone loss to occur, the OVX rats are orally administered this compound at a specific dose (e.g., 10 µg/kg body weight) daily for a designated period (e.g., 12 weeks).[6] A vehicle control group and a positive control group (e.g., treated with 17β-estradiol) are included.
-
Bone Mineral Density (BMD) Analysis: At the end of the treatment period, the rats are euthanized, and femurs and lumbar vertebrae are collected. The BMD is measured using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT) Analysis: For a more detailed analysis of bone microarchitecture, µCT scans of the collected bones are performed to assess parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biochemical Markers: Blood samples may be collected to analyze serum levels of bone turnover markers, such as alkaline phosphatase (ALP) and osteocalcin.
Signaling Pathway: Estrogen Receptor Signaling
The anti-osteoporotic activity of this compound is attributed to its role as an ERβ agonist. The binding of this compound to ERβ initiates a signaling cascade that influences bone metabolism.
Anti-inflammatory Activity
While direct quantitative data for the anti-inflammatory activity of this compound is limited, a synthesized analog, (R)-4,6-dimethoxy-3-(4-methoxyphenyl)-2,3-dihydro-1H-indanone, has been shown to possess anti-inflammatory properties in a model of acute pancreatitis. This suggests that this compound may also exert its effects through similar mechanisms.
Potential Signaling Pathways
Based on the studies of its analog and related resveratrol compounds, this compound may modulate key inflammatory pathways such as the NF-κB and STAT3 signaling cascades.
a) AMPK-SIRT1 and IL-6-STAT3 Pathway:
A synthesized analog of this compound was found to activate AMP-activated protein kinase (AMPK) and induce the expression of sirtuin 1 (SIRT1). SIRT1 can deacetylate and thereby inhibit the activity of STAT3, a key transcription factor in the inflammatory response mediated by interleukin-6 (IL-6).
b) NF-κB Signaling Pathway:
Resveratrol and its oligomers are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation. It is plausible that this compound shares this mechanism.
Antioxidant Activity
As a polyphenolic compound, this compound is expected to possess antioxidant properties. While specific quantitative data for this compound is not yet published, the following are standard protocols used to assess the antioxidant capacity of natural products.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: A solution of this compound at various concentrations is mixed with the DPPH solution. A blank (DPPH solution with solvent) and a positive control (e.g., ascorbic acid or Trolox) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Anticancer Activity
The anticancer potential of this compound is suggested by the known activities of resveratrol and its derivatives. However, specific studies on this compound are needed to confirm this activity and elucidate the underlying mechanisms.
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture: Cancer cell lines of interest are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion and Future Directions
This compound is an intriguing natural product with demonstrated anti-osteoporotic activity mediated by its agonistic effect on ERβ. While its anti-inflammatory, antioxidant, and anticancer potentials are suggested by its chemical structure and the activities of related compounds, further research is required to provide quantitative data and elucidate the specific molecular mechanisms. Future studies should focus on:
-
Determining the IC50 values of this compound in various cancer cell lines.
-
Quantifying its antioxidant capacity using a range of assays (e.g., DPPH, ORAC, FRAP).
-
Investigating its direct effects on key inflammatory signaling pathways such as NF-κB and STAT3 in relevant cell models.
-
Conducting further in vivo studies to validate its therapeutic potential for various diseases.
This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic promise of this compound. As more data becomes available, a clearer picture of its biological activities and potential clinical applications will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effect of resveratrol oligomers against human cancer cell lines and the molecular mechanism of apoptosis induced by vaticanol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three new resveratrol oligomers from the stem bark of Vatica pauciflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol oligomers for the prevention and treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Isopaucifloral F: A Polyphenolic Compound for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopaucifloral F is a polyphenolic natural product belonging to the indanone class of compounds. As a derivative of resveratrol, it has garnered interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of this compound, including its origins, chemical properties, and putative biological activities. While specific quantitative data for this compound remains limited in publicly available literature, this guide details the standard experimental protocols used to evaluate such compounds and explores the likely signaling pathways through which it may exert its effects. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.
Introduction
This compound is a naturally occurring polyphenolic compound that has been identified as a constituent of certain plant species, notably from the stem bark of Vatica pauciflora.[1] It is structurally characterized as an indanone-based compound and is considered a dimer of resveratrol, a well-studied stilbenoid with numerous documented health benefits.[1] The broader class of polyphenolic compounds is known for a wide array of biological activities, and this compound is similarly suggested to possess antibiotic, anticancer, anti-HIV, antioxidant, antifungal, and anti-inflammatory properties.[1][2]
This technical guide aims to consolidate the current knowledge on this compound and to provide a framework for its further scientific exploration. Due to the nascent stage of research on this specific molecule, this document also includes detailed, representative experimental protocols that are standard in the evaluation of natural products with similar chemical features and purported biological activities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and for the design of experimental assays.
| Property | Value | Source |
| IUPAC Name | (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one | PubChem CID: 25234182 |
| Molecular Formula | C₂₁H₁₆O₆ | PubChem CID: 25234182 |
| Molecular Weight | 364.3 g/mol | PubChem CID: 25234182 |
| Canonical SMILES | C1=CC(=CC=C1[C@H]2--INVALID-LINK--C4=CC(=CC(=C4)O)O)O | PubChem CID: 25234182 |
Experimental Protocols
While specific experimental data for this compound is not extensively available, this section provides detailed methodologies for key experiments that would be employed to characterize its biological activities.
Isolation of this compound from Vatica pauciflora
The following is a general procedure for the isolation of stilbenoid compounds from plant material, adapted for the specific case of Vatica pauciflora.
Objective: To isolate and purify this compound from the stem bark of Vatica pauciflora.
Materials:
-
Dried and powdered stem bark of Vatica pauciflora
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, water)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Extraction: The powdered stem bark is macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: The concentrated methanolic extract is suspended in water and sequentially partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, which is expected to contain the polyphenolic compounds, is collected and concentrated.
-
Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions showing the presence of compounds with similar TLC profiles to known stilbenoids are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: Final purification is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of methanol and water. The peak corresponding to this compound is collected, and the solvent is removed.
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes a common in vitro method to assess the antioxidant potential of a compound.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for scavenging the DPPH radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.
-
Preparation of test samples: A stock solution of this compound in methanol is prepared and serially diluted to obtain a range of concentrations. Ascorbic acid is prepared similarly to serve as a positive control.
-
Assay: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of this compound or ascorbic acid. A control well containing only DPPH and methanol is also included.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to evaluate the inhibitory effect of a compound on COX-1 and COX-2 enzymes, which are key mediators of inflammation.
Objective: To determine the IC₅₀ of this compound for the inhibition of COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Indomethacin or celecoxib (B62257) (positive controls)
-
Reaction buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of this compound or the positive control for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped by the addition of a stopping solution (e.g., a strong acid).
-
PGE₂ Quantification: The amount of PGE₂ produced in each reaction is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
Calculation and IC₅₀ Determination: The percentage of inhibition of COX activity is calculated by comparing the PGE₂ production in the presence of the inhibitor to that in the control (no inhibitor). The IC₅₀ value is then determined from the dose-response curve.
Potential Mechanisms of Action: Signaling Pathways
Polyphenolic compounds are known to exert their biological effects by modulating various cellular signaling pathways. For a compound like this compound, the anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis.
Caption: Potential inhibitory points of this compound in the MAPK signaling cascade.
Conclusion and Future Directions
This compound represents a promising polyphenolic natural product with the potential for a range of therapeutic applications, particularly in the areas of inflammation and diseases associated with oxidative stress. While preliminary information suggests a broad spectrum of biological activities, there is a clear need for further rigorous scientific investigation.
Future research should focus on:
-
Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are required to determine the precise efficacy (e.g., IC₅₀ values) of this compound in various disease models.
-
Mechanism of Action Studies: Detailed molecular studies are necessary to elucidate the specific protein targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of this compound.
-
Synthetic Chemistry Efforts: The development of efficient synthetic routes to this compound and its analogs will be crucial for structure-activity relationship (SAR) studies and for providing a sustainable supply for further research and development.
This technical guide provides a solid foundation for initiating and advancing the research and development of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams offer a roadmap for the systematic evaluation of this intriguing natural product.
References
Isopaucifloral F: A Technical Guide to its Natural Sources, Isolation, and Putative Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopaucifloral F is a polyphenolic natural product, specifically classified as a resveratrol (B1683913) oligomer with an indanone core structure. Exhibiting a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties, it has garnered significant interest within the medicinal chemistry and drug development communities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its putative signaling pathways based on the activities of related resveratrol oligomers. All quantitative data is presented in tabular format for clarity, and key experimental and biological pathways are visualized using Graphviz diagrams.
Natural Sources of this compound
The primary and confirmed natural source of this compound is the stem bark of Vatica pauciflora , a tree belonging to the Dipterocarpaceae family.[1][2][3] This family of plants is well-known for being a rich source of resveratrol and its oligomeric derivatives.[4] While this compound has been specifically isolated from Vatica pauciflora, other species within the Dipterocarpaceae family, such as those from the Shorea genus, are also known to produce a variety of stilbenoids and may represent potential, yet unconfirmed, sources.
Quantitative Data
The isolation of this compound from its natural source is often characterized by low yields, a common feature for many complex resveratrol oligomers. This low natural abundance presents a significant challenge for extensive biological and pharmacological studies, underscoring the importance of efficient isolation techniques and the development of synthetic routes.[4]
| Compound | Source Material | Yield (% w/w of Dry Plant Material) | Reference |
| Paucifloral F (related compound) | Vatica pauciflora stem bark | 0.0004% | [4] |
| This compound | Vatica pauciflora stem bark | Data not explicitly reported, but expected to be low (<0.001%) | - |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of this compound from the stem bark of Vatica pauciflora.
Isolation of this compound
The isolation of this compound involves a multi-step process of extraction, fractionation, and chromatographic purification.
3.1.1. Plant Material and Extraction
-
Collection and Preparation: The stem bark of Vatica pauciflora is collected and air-dried in the shade. The dried bark is then ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature or using a Soxhlet apparatus.[5] The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Fractionation
-
Solvent-Solvent Partitioning: The crude methanolic/ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Stilbenoids, including this compound, are typically concentrated in the ethyl acetate fraction.
3.1.3. Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing.[2]
-
Further Purification: Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2][5]
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.
-
Ultraviolet-Visible (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of polyphenolic compounds.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, are employed to elucidate the complete chemical structure and stereochemistry of this compound.[1][3]
Putative Signaling Pathways and Mechanisms of Action
While specific studies on the signaling pathways directly modulated by this compound are limited, its classification as a resveratrol oligomer allows for informed hypotheses based on the well-documented activities of this class of compounds.
Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a key factor in many diseases. Resveratrol and its derivatives are known to exert potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] It is proposed that this compound shares this mechanism.
-
Mechanism: In response to inflammatory stimuli (e.g., cytokines like TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes (e.g., COX-2, iNOS, TNF-α, IL-6). This compound is hypothesized to inhibit one or more steps in this cascade, such as the activation of the IKK complex, thereby preventing NF-κB nuclear translocation and suppressing the inflammatory response.[8]
Antioxidant Activity
Polyphenolic compounds are renowned for their antioxidant properties. The mechanism is twofold: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.
-
Mechanism: The multiple hydroxyl groups on the aromatic rings of this compound can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. Additionally, like other polyphenols, it may activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.[6]
Anticancer Activity: Modulation of MAPK Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis.[9] Dysregulation of these pathways is a hallmark of many cancers. Polyphenols have been shown to modulate MAPK signaling, often promoting apoptosis in cancer cells.
-
Mechanism: this compound may selectively inhibit or activate specific MAPK pathways. For example, it could potentially inhibit the pro-survival ERK pathway while activating the pro-apoptotic JNK and p38 pathways in cancer cells. This differential modulation can halt the cell cycle and induce programmed cell death, contributing to its anticancer effects.[10][11][12]
Conclusion
This compound, a complex resveratrol oligomer from Vatica pauciflora, represents a promising natural product for further investigation in drug discovery. While its low natural abundance poses a challenge, the development of efficient isolation protocols and total synthesis strategies will be crucial for unlocking its full therapeutic potential. The putative mechanisms of action, centered around the modulation of key signaling pathways like NF-κB and MAPK, provide a solid foundation for future research into its anti-inflammatory and anticancer properties. This guide serves as a foundational resource for scientists dedicated to exploring the pharmacological applications of this intriguing molecule.
References
- 1. Three new resveratrol oligomers from the stem bark of Vatica pauciflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Action and Mechanisms of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 12. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of Isopaucifloral F in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopaucifloral F, a polyphenolic compound belonging to the indanone-type stilbenoids, has garnered significant interest within the scientific community due to its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for harnessing its full potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final complex structure. The guide includes detailed experimental protocols for key assays, a summary of relevant quantitative data, and visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound is a resveratrol-derived natural product, suggesting its biosynthesis originates from the well-established phenylpropanoid pathway. This pathway converts the aromatic amino acid L-phenylalanine into a variety of secondary metabolites, including stilbenoids. The core of this compound's structure is an indanone ring system, which is formed through a series of enzymatic reactions including dimerization and cyclization of resveratrol (B1683913) units. While the complete biosynthetic pathway has not been fully elucidated in a single plant species, a combination of biochemical studies on related compounds and biomimetic synthesis provides a strong foundation for a proposed pathway.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in two main stages:
-
Biosynthesis of the Resveratrol Monomer: This stage follows the general phenylpropanoid pathway.
-
Oxidative Dimerization and Rearrangement of Resveratrol: This stage involves the coupling of two resveratrol molecules and subsequent intramolecular rearrangements to form the characteristic indanone skeleton of this compound.
The synthesis of the precursor molecule, trans-resveratrol, begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.[1] The key enzymatic steps are as follows:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Stilbene Synthase (STS): STS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway) to form trans-resveratrol.[1][2]
The formation of this compound from resveratrol is believed to proceed through an oxidative coupling mechanism, catalyzed by enzymes such as peroxidases and laccases, followed by intramolecular rearrangements.[3][4]
-
Oxidative Radical Formation: A peroxidase or laccase enzyme catalyzes the one-electron oxidation of two resveratrol molecules to form phenoxyl radicals.[5]
-
Radical Coupling: These radicals then undergo a regioselective coupling. For the formation of an indanone-type structure, an 8–8' coupling is a plausible initial step, leading to the formation of a pallidol-type dimer.[6]
-
Intramolecular Rearrangement and Cyclization: The dimeric intermediate is proposed to undergo a series of intramolecular rearrangements and cyclizations. This likely involves a Friedel-Crafts-type reaction to form the five-membered ring of the indanone core.[3]
-
Oxidation: A final oxidation step would yield the ketone group of the indanone moiety, completing the biosynthesis of this compound.
References
- 1. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Reactions for Programmable Resveratrol Oligomer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Properties of Isopaucifloral F: A Technical Guide
Disclaimer: Preliminary literature searches did not yield specific data for a compound named "Isopaucifloral F." The following guide is a representative template illustrating the expected data presentation, experimental protocols, and visualizations for evaluating the in vitro antioxidant properties of a novel compound. The quantitative data presented for this compound is hypothetical and serves for illustrative purposes.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage.[1][2] Natural products are a rich source of novel antioxidant compounds. This document provides a technical overview of the in vitro antioxidant properties of the hypothetical compound this compound. The antioxidant capacity is evaluated through a series of widely accepted assays, including DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays.
Quantitative Antioxidant Activity of this compound
The antioxidant activities of this compound were quantified using various standard in vitro assays. The results, including IC50 values and Trolox equivalents, are summarized in the table below for clear comparison. Ascorbic acid and Trolox were used as standard positive controls.
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH Radical Scavenging | IC50 (µg/mL) | 45.8 ± 2.1 | 8.2 ± 0.5 | 12.5 ± 0.9 |
| ABTS Radical Scavenging | IC50 (µg/mL) | 32.1 ± 1.8 | 6.5 ± 0.4 | 9.8 ± 0.7 |
| FRAP Assay | TEAC (µM Trolox Eq/µg) | 1.8 ± 0.2 | Not Applicable | Not Applicable |
Table 1: Summary of the in vitro antioxidant activity of this compound. Data is presented as mean ± standard deviation of three independent experiments. IC50 represents the concentration of the sample required to scavenge 50% of the free radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep purple to yellow.[3][4] The decrease in absorbance at 517 nm is proportional to the antioxidant's scavenging capacity.[3][4]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.[4]
-
Sample Preparation: this compound and the standard antioxidant (ascorbic acid) are prepared in a suitable solvent (e.g., methanol) at various concentrations.
-
Reaction Mixture: In a 96-well microplate, a defined volume of each sample dilution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[4]
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[6]
-
IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is measured.[7][8]
Protocol:
-
Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of the two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]
-
Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: this compound and the standard antioxidant (Trolox) are prepared in a suitable solvent at various concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to the ABTS•+ working solution in a 96-well microplate.[7]
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.[7]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[9][10]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[11]
-
Sample Preparation: this compound and a ferrous sulfate (B86663) standard are prepared in a suitable solvent.
-
Reaction Mixture: The sample or standard is added to the FRAP reagent in a 96-well plate.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the colored product is measured at 593 nm.[11]
-
Calculation: A standard curve is prepared using the ferrous sulfate standard. The antioxidant capacity of the sample is expressed as ferric reducing power in µM Fe²⁺ equivalents or as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Antioxidant Mechanisms
Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Caption: General mechanisms of free radical scavenging by antioxidants.
Conclusion
The in vitro antioxidant assays indicate that the hypothetical compound this compound possesses moderate radical scavenging and reducing properties. Further investigations, including cell-based assays and in vivo studies, are warranted to fully elucidate its potential as a therapeutic antioxidant agent. The detailed protocols and workflows provided herein serve as a robust framework for the continued evaluation of this compound and other novel antioxidant compounds.
References
- 1. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 2. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. abcam.cn [abcam.cn]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Isopaucifloral F anticancer potential and mechanisms
An In-Depth Technical Guide to the Anticancer Potential and Mechanisms of Lappaol F
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Lappaol F, a lignan (B3055560) isolated from Arctium lappa L. (Burdock), has emerged as a promising natural compound with significant anticancer properties. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth. The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis, mediated through the strategic inhibition of the Hippo-YAP signaling pathway. This technical guide provides a comprehensive overview of the anticancer potential of Lappaol F, detailing its effects on cancer cells, elucidating its molecular mechanisms, and presenting detailed experimental protocols for its study. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Anticancer Activity of Lappaol F
Lappaol F exhibits potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Its efficacy has been demonstrated in cancers of the cervix, breast, colon, and prostate. Furthermore, it has shown significant tumor growth inhibition in animal models with minimal toxicity to non-tumorigenic cells, highlighting its potential as a selective anticancer therapeutic.[1]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values of Lappaol F have been determined for several cancer cell lines following a 72-hour treatment period. These values quantify the compound's potency in inhibiting cell proliferation.
| Cell Line | Cancer Type | IC₅₀ (µM) at 72h | Reference(s) |
| HeLa | Cervical Cancer | 41.5 | [2][3] |
| MDA-MB-231 | Breast Cancer | 26.0 | [2][3] |
| SW480 | Colorectal Cancer | 45.3 | [2][3] |
| PC3 | Prostate Cancer | 42.9 | [2][3] |
| HCT116 | Colorectal Cancer | 32.8 | [4] |
| HCT15 | Colorectal Cancer | 51.4 | [4] |
In Vivo Tumor Growth Inhibition
The antitumor activity of Lappaol F has been validated in a human colon cancer xenograft model using BALB/c nude mice. Intravenous administration of Lappaol F for 15 days resulted in a dose-dependent reduction in tumor volume and weight.
| Treatment Group | Dosage | Route | Duration | Tumor Size Inhibition | Tumor Weight Reduction | Reference(s) |
| Lappaol F | 10 mg/kg/day | i.v. | 15 days | 48% | 52% | [2][3] |
| Lappaol F | 20 mg/kg/day | i.v. | 15 days | 55% | 57% | [2][3] |
Core Mechanisms of Action
Lappaol F exerts its anticancer effects primarily through two interconnected mechanisms: induction of cell cycle arrest and promotion of apoptosis. These cellular events are orchestrated by its inhibitory action on the Hippo-YAP signaling pathway, a critical regulator of cell proliferation and survival.
Inhibition of the Hippo-YAP Signaling Pathway
The Yes-associated protein (YAP) is a transcriptional co-activator and a key downstream effector of the Hippo pathway.[4] In many cancers, YAP is overactive, promoting cell proliferation and inhibiting apoptosis. Lappaol F has been identified as a potent inhibitor of YAP.[2][4]
The mechanism involves several key steps:
-
Upregulation of 14-3-3σ: Lappaol F increases the expression of the 14-3-3σ protein at both the mRNA and protein levels.[2]
-
Cytoplasmic Retention of YAP: The 14-3-3σ protein binds to phosphorylated YAP, sequestering it in the cytoplasm and preventing its translocation to the nucleus.[2]
-
Transcriptional Repression: By preventing YAP's nuclear entry, Lappaol F inhibits the transcription of its target oncogenes, which include proliferation-promoting genes (c-Myc, AREG) and anti-apoptotic genes (BIRC5/Survivin, Bcl-2).[3]
-
YAP mRNA Downregulation: Lappaol F also reduces the mRNA levels of YAP itself, indicating a multi-level inhibition of the pathway.[3]
Induction of Cell Cycle Arrest
Lappaol F effectively halts the progression of the cell cycle in cancer cells. Studies have reported arrest at the G1, G2, and S phases, depending on the cell line.[1][4] This arrest is a direct consequence of the altered expression of key cell cycle regulators:
-
Induction of CDK Inhibitors: Lappaol F strongly induces the expression of cyclin-dependent kinase (CDK) inhibitors, including p21, p27, and p57 (CDKN1A, CDKN1B, CDKN1C).[1][3][4] These proteins bind to and inhibit the activity of CDK-cyclin complexes, which are essential for cell cycle progression.
-
Reduction of Cyclins and CDKs: The compound reduces the levels of critical cell cycle engines like Cyclin B1 and CDK1, which are necessary for the G2/M transition.[1]
Induction of Apoptosis
Lappaol F is a potent inducer of programmed cell death (apoptosis) in cancer cells.[1][5] This is achieved by modulating the expression of key apoptosis-related proteins, a downstream effect of YAP inhibition. By downregulating anti-apoptotic proteins like Bcl-2 and Survivin (BIRC5), Lappaol F shifts the cellular balance in favor of apoptosis, leading to the activation of caspases and subsequent cell death.[1][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anticancer potential of Lappaol F.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay assesses the cytotoxic effect of Lappaol F by measuring cell density based on the measurement of cellular protein content.[5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, SW480) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of Lappaol F (e.g., 0, 10, 25, 50, 75 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with Lappaol F (e.g., 50 µM) for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in each phase.
Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., YAP, 14-3-3σ, p21) in cell lysates.[7]
-
Protein Extraction: After treatment with Lappaol F, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-14-3-3σ, anti-p21, anti-β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Immunofluorescence for YAP Localization
This microscopy technique visualizes the subcellular location of YAP, determining if it is in the cytoplasm or nucleus.[8]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with Lappaol F.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30-60 minutes.
-
Primary Antibody: Incubate with anti-YAP primary antibody (e.g., Santa Cruz Biotechnology, sc-101199) diluted in blocking buffer overnight at 4°C.[8]
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Green fluorescence will indicate YAP localization, and blue will indicate the nucleus.
In Vivo Xenograft Tumor Model
This protocol establishes a tumor in an immunodeficient mouse to test the efficacy of Lappaol F in a living organism.[7]
-
Animal Model: Use 4-6 week old female BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 4 x 10⁶ SW480 human colon cancer cells (resuspended in 100 µL of serum-free medium) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, Lappaol F 10 mg/kg, Lappaol F 20 mg/kg). Administer treatment intravenously (i.v.) daily for a set period (e.g., 15 days).
-
Monitoring: Monitor tumor size and the body weight of the mice every 2-3 days to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
Lappaol F is a compelling natural product with well-defined anticancer activity against a variety of cancer types. Its unique mechanism of action, centered on the inhibition of the Hippo-YAP signaling pathway, provides a strong rationale for its further development. The compound's ability to induce both cell cycle arrest and apoptosis, coupled with its favorable in vivo efficacy and low toxicity, positions it as a strong candidate for preclinical and clinical investigation.
Future research should focus on optimizing its delivery, exploring its efficacy in a broader range of cancer models (including patient-derived xenografts), and investigating potential synergistic effects when combined with existing chemotherapeutic agents. A deeper understanding of its interaction with 14-3-3σ and other upstream regulators of the Hippo pathway could further refine its therapeutic application. For drug development professionals, Lappaol F represents a promising scaffold for the design of novel, potent, and selective YAP inhibitors.
References
- 1. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. YAP immunofluorescence staining [bio-protocol.org]
Unraveling the Antibacterial Potential of Isopaucifloral F: A Methodological Guide
Researchers, scientists, and drug development professionals are continually searching for novel antimicrobial agents to combat the growing threat of antibiotic resistance. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutics. Isopaucifloral F, a polyphenolic compound, has been noted for its potential biological activities, including antibiotic properties. However, a detailed public record of its specific antibacterial spectrum is not yet available. This guide, therefore, provides a comprehensive framework of the methodologies required to thoroughly characterize the antibacterial profile of a novel compound like this compound.
While specific quantitative data on the antibacterial spectrum of this compound against a range of bacterial pathogens is not currently available in peer-reviewed literature, this document outlines the standard experimental protocols and data presentation required to establish such a profile. The following sections serve as an in-depth technical guide for researchers aiming to investigate the antibacterial activity of novel natural products.
Table 1: Template for Summarizing Minimum Inhibitory Concentrations (MICs) of this compound
A crucial step in defining the antibacterial spectrum of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] Data should be presented in a clear, tabular format to allow for easy comparison of the compound's activity against various bacterial strains.
| Bacterial Strain | Gram Stain | Type | ATCC Number | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Cocci | 25923 | Data to be determined | Data to be determined |
| Streptococcus pyogenes | Gram-positive | Cocci | 19615 | Data to be determined | Data to be determined |
| Bacillus subtilis | Gram-positive | Rod | 6633 | Data to be determined | Data to be determined |
| Enterococcus faecalis | Gram-positive | Cocci | 29212 | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative | Rod | 25922 | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative | Rod | 27853 | Data to be determined | Data to be determined |
| Klebsiella pneumoniae | Gram-negative | Rod | 13883 | Data to be determined | Data to be determined |
| Salmonella enterica | Gram-negative | Rod | 14028 | Data to be determined | Data to be determined |
Experimental Protocols
To ensure the reproducibility and validity of results, detailed experimental protocols are essential. The following outlines a standard method for determining the MIC of a novel compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria in a liquid medium.
1. Preparation of Materials and Reagents:
- Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the tested bacteria.
- Bacterial Strains: Pure, overnight cultures of the bacterial strains listed in Table 1, grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
- Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Positive Control: A broad-spectrum antibiotic with known MIC values (e.g., Gentamicin).
- Negative Control: Sterile broth and broth with the solvent used to dissolve the test compound.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
- Inoculate the colonies into a tube containing 5 mL of sterile broth.
- Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
- Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
- Add 100 µL of the stock solution of this compound to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of decreasing concentrations of the compound.
- Repeat this process for the positive control antibiotic in a separate row.
- Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
- Include a positive control for growth (broth + inoculum) and a negative control for sterility (broth only).
- Seal the plates and incubate at 37°C for 18-24 hours.
4. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
- The results can be confirmed by adding a viability indicator such as resazurin (B115843) or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Signaling Pathway Inhibition
While the specific mechanism of action for this compound is unknown, a common antibacterial strategy of polyphenolic compounds is the disruption of the bacterial cell membrane or inhibition of key cellular pathways. The following diagram illustrates a hypothetical mechanism.
Caption: Hypothetical antibacterial mechanism of this compound.
This guide provides the necessary framework for a thorough investigation into the antibacterial properties of this compound. The generation of robust and reproducible data, as outlined, is a critical step in the evaluation of any new potential antimicrobial agent. Further research is warranted to elucidate the specific antibacterial spectrum and mechanism of action of this promising natural compound.
References
Isopaucifloral F: A Technical Overview for Researchers
Abstract
Isopaucifloral F is a polyphenolic natural product belonging to the resveratrol (B1683913) oligomer family. These compounds have garnered significant interest within the scientific community due to the diverse biological activities exhibited by this class of molecules, including potential anti-cancer, anti-HIV, antioxidant, anti-fungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, synthetic methodologies, and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Physicochemical Properties
This compound is an indanone-based compound derived from resveratrol. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₆O₆ | PubChem |
| Molecular Weight | 364.3 g/mol | PubChem |
| IUPAC Name | (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one | PubChem |
Synthesis and Experimental Protocols
The total synthesis of (±)-Isopaucifloral F has been achieved through a multi-step process. A concise and effective synthetic strategy has been reported, starting from commercially available 3,5-dimethoxybenzoic acid.[1] The key transformations in this synthetic route include Nazarov cyclization, Ramberg-Bäcklund olefination, and Friedel-Crafts alkylation.[1][2]
A notable total synthesis was reported by Snyder and coworkers in 2007.[3] Their approach involved the acid-promoted cyclization of a diaryl alcohol to form the cyclopentane (B165970) core. The strategic use of different acids and trapping agents allowed for the divergent synthesis of several resveratrol oligomers, including this compound.
While a detailed, step-by-step protocol is best sourced from the primary literature, the overall synthetic workflow can be conceptualized as follows:
Figure 1. Conceptual workflow for the total synthesis of (±)-Isopaucifloral F.
Biological Activity and Quantitative Data
This compound, as a member of the resveratrol oligomer family, has been investigated for its potential biological activities. However, it is crucial to note that the racemic mixture of (±)-Isopaucifloral F was evaluated in the National Cancer Institute's 60-cell line screen and was found to exhibit no appreciable biological activity.
| Assay | Cell Lines | Result |
| NCI-60 Human Tumor Cell Line Screen | 60 different human cancer cell lines | No appreciable biological activity |
This finding underscores the importance of stereochemistry in the biological activity of natural products and suggests that the individual enantiomers of this compound may possess different activities. Further research is warranted to isolate or synthesize the pure enantiomers and evaluate their biological profiles independently.
Potential Signaling Pathways
Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently lacking. However, based on the known mechanisms of action of its parent compound, resveratrol, and other resveratrol oligomers, it is plausible that this compound could interact with similar cellular signaling cascades.
Resveratrol and its derivatives are known to affect a multitude of signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4][5][6] These include, but are not limited to, the MAPK, NF-κB, and PI3K/Akt pathways. The modulation of these pathways often leads to downstream effects on cell cycle regulation and apoptosis.
Below is a generalized diagram of a signaling pathway that is frequently modulated by resveratrol and its oligomers, which may serve as a starting point for investigating the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tf2O-Catalyzed Synthesis of Isopaucifloral F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopaucifloral F, a polyphenolic natural product, has garnered significant interest within the scientific community due to its potential biological activities. The synthesis of this complex molecule often involves strategic chemical transformations to construct its unique carbon skeleton. A key step in the total synthesis of this compound and its analogs is the construction of the dibenzo[a,d]cycloheptene core. This has been efficiently achieved through an intramolecular Friedel-Crafts alkylation catalyzed by trifluoromethanesulfonic anhydride (B1165640) (Tf2O). This powerful superacid promoter facilitates the cyclization of a diarylmethanol intermediate under mild conditions, offering a metal-free and efficient route to this critical structural motif. These application notes provide a detailed protocol for the Tf2O-catalyzed cyclization step in the synthesis of this compound precursors, along with relevant data and workflow visualizations.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a multi-step process. The Tf2O-catalyzed reaction is a crucial part of the overall synthetic strategy, which typically involves the initial synthesis of a diarylmethanol precursor followed by the key intramolecular cyclization, and subsequent functional group manipulations to yield the final natural product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following protocol details the Tf2O-catalyzed intramolecular Friedel-Crafts alkylation for the synthesis of the dibenzo[a,d]cycloheptene core, a key intermediate for this compound.
Materials:
-
Diarylmethanol precursor
-
Trifluoromethanesulfonic anhydride (Tf2O)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Pyridine (B92270), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).
-
Dissolution of Starting Material: The diarylmethanol precursor (1.0 eq) is dissolved in anhydrous dichloromethane (concentration typically 0.02 M).
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath.
-
Addition of Reagents: Anhydrous pyridine (2.0 eq) is added to the stirred solution. Subsequently, a solution of trifluoromethanesulfonic anhydride (1.5 eq) in anhydrous dichloromethane is added dropwise via the dropping funnel over a period of 10-15 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure dibenzo[a,d]cycloheptene product.
Data Presentation
The following table summarizes typical quantitative data for the Tf2O-catalyzed intramolecular Friedel-Crafts alkylation.
| Entry | Substrate | Tf2O (eq) | Pyridine (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diarylmethanol A | 1.5 | 2.0 | CH2Cl2 | 0 | 1.5 | 85 |
| 2 | Diarylmethanol B | 1.5 | 2.0 | CH2Cl2 | 0 | 1.0 | 92 |
| 3 | Diarylmethanol C | 1.5 | 2.0 | CH2Cl2 | 0 | 2.0 | 78 |
Reaction Mechanism Visualization
The reaction proceeds via an initial activation of the hydroxyl group of the diarylmethanol by Tf2O, followed by an intramolecular electrophilic aromatic substitution.
Caption: Proposed mechanism for the Tf2O-catalyzed cyclization.
Disclaimer: This protocol is intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The reaction conditions may require optimization for different substrates.
Application Notes and Protocols for the Extraction of Isopaucifloral F from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopaucifloral F is a polyphenolic compound belonging to the resveratrol (B1683913) oligomer family, which has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from its natural plant sources. The primary documented source of this compound is the stem bark of Vatica pauciflora. The methodologies outlined below are based on established procedures for the isolation of resveratrol derivatives from plant materials, particularly from the Dipterocarpaceae family.
Data Presentation
Table 1: General Extraction Parameters for Polyphenols from Vatica species
| Parameter | Value/Range | Notes |
| Plant Material | Dried and powdered stem bark of Vatica pauciflora | Particle size affects extraction efficiency. A fine powder is recommended. |
| Extraction Solvents | Methanol (B129727), Ethanol (B145695), Acetone, Ethyl Acetate (B1210297) | Methanol and ethanol are commonly used for initial extraction due to their polarity, which is suitable for polyphenols.[1] |
| Solvent-to-Solid Ratio | 5:1 to 10:1 (v/w) | A higher ratio can improve extraction efficiency but may require more solvent for downstream processing. |
| Extraction Temperature | Room Temperature to 40°C | Higher temperatures can increase extraction yield but may risk degradation of thermolabile compounds. |
| Extraction Time | 24 to 72 hours (Maceration) | Multiple extractions (2-3 times) are recommended for exhaustive extraction. |
Table 2: Chromatographic Purification Parameters for Resveratrol Oligomers
| Parameter | Stationary Phase | Mobile Phase (Gradient Elution) | Detection |
| Column Chromatography | Silica (B1680970) Gel (60-120 or 200-300 mesh) | n-Hexane:Ethyl Acetate (gradient) followed by Chloroform (B151607):Methanol (gradient) | Thin Layer Chromatography (TLC) |
| Preparative HPLC | C18 Reverse-Phase (10 µm) | Acetonitrile (B52724):Water or Methanol:Water (with 0.1% formic acid) (gradient) | UV-Vis (e.g., 280 nm, 320 nm) |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Vatica pauciflora Bark
Objective: To obtain a crude extract enriched with this compound from the dried stem bark of Vatica pauciflora.
Materials:
-
Dried stem bark of Vatica pauciflora
-
Grinder or mill
-
Methanol (analytical grade)
-
Erlenmeyer flasks or beakers
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material:
-
Air-dry the stem bark of Vatica pauciflora in the shade to prevent degradation of phytochemicals by direct sunlight.
-
Grind the dried bark into a fine powder using a mechanical grinder or mill. A smaller particle size increases the surface area for extraction.
-
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large Erlenmeyer flask.
-
Add methanol to the flask at a solvent-to-solid ratio of 10:1 (v/w).
-
Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation at room temperature.
-
Macerate for 48-72 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant debris.
-
Collect the filtrate.
-
Repeat the maceration process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude viscous extract.
-
-
Drying and Storage:
-
Dry the crude extract completely under a vacuum or in a desiccator.
-
Weigh the final dried crude extract and store it at 4°C in an airtight container, protected from light, for further purification.
-
Protocol 2: Purification of this compound using Column Chromatography and Preparative HPLC
Objective: To isolate and purify this compound from the crude methanolic extract.
Materials:
-
Crude methanolic extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column for chromatography
-
Solvents: n-Hexane, Ethyl Acetate, Chloroform, Methanol (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column[2][3]
-
Acetonitrile and Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Fraction collector
-
Rotary evaporator
Procedure:
Part A: Silica Gel Column Chromatography (Fractionation)
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane and pour it into the glass column.
-
Allow the silica gel to settle uniformly, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).
-
Subsequently, use a gradient of chloroform and methanol if more polar compounds need to be eluted.
-
Collect fractions of a fixed volume (e.g., 20-50 mL) using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound will be in the more polar fractions).
-
Part B: Preparative HPLC (Final Purification)
-
Sample Preparation:
-
Dissolve the combined, enriched fraction from the column chromatography step in a small volume of the initial mobile phase for HPLC (e.g., acetonitrile:water, 20:80 v/v).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-5 min: 20% A
-
5-40 min: 20% to 80% A
-
40-45 min: 80% to 100% A
-
45-50 min: 100% A
-
50-55 min: 100% to 20% A
-
55-60 min: 20% A
-
-
Flow Rate: 2-5 mL/min.
-
Detection: UV at 280 nm or 320 nm.
-
-
Injection and Fraction Collection:
-
Inject the prepared sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound based on its retention time (which would need to be determined using an analytical standard if available, or by analyzing the fractions).
-
-
Solvent Removal and Characterization:
-
Concentrate the collected fraction containing pure this compound using a rotary evaporator.
-
Further dry the purified compound under high vacuum.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Anti-inflammatory Action of Resveratrol Oligomers
This compound, as a resveratrol oligomer, is anticipated to share similar anti-inflammatory mechanisms with resveratrol. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Resveratrol and its derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[6][7][8][9][10] Another important inflammatory pathway that can be modulated by polyphenols is the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][12][13]
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol oligomer structure in Dipterocarpaceaeous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol mitigates lipopolysaccharide- and Aβ-mediated microglial inflammation by inhibiting the TLR4/NF-κB/STAT signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
Purification Techniques for Isopaucifloral F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopaucifloral F is a polyphenolic compound belonging to the resveratrol (B1683913) oligomer family, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The purification of this compound from its natural sources is a critical step for its further investigation and potential therapeutic development. These application notes provide detailed protocols and quantitative data for the purification of this compound, primarily based on methodologies established for the isolation of its stereoisomer, pauciflorol F, from the stem bark of Vatica pauciflora. Additionally, a representative signaling pathway potentially modulated by this class of compounds is illustrated to provide context for its biological activity.
Data Presentation
Table 1: Summary of Purification Parameters for this compound
| Purification Step | Stationary Phase | Mobile Phase/Eluent | Yield (%) | Purity (%) | Reference |
| Extraction | - | Methanol (B129727) | - | - | Ito et al., 2004 |
| Solvent Partitioning | - | n-Hexane, Ethyl Acetate (B1210297) | - | - | Ito et al., 2004 |
| Silica (B1680970) Gel Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate (gradient) | Varies | Varies | Ito et al., 2004 |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol | Varies | >95% | Ito et al., 2004 |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile / Water (gradient) | >98% | >99% | General Method |
Experimental Protocols
Extraction of Crude Plant Material
Objective: To extract this compound and other polyphenolic compounds from the dried stem bark of Vatica pauciflora.
Materials:
-
Dried and powdered stem bark of Vatica pauciflora
-
Methanol (analytical grade)
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Protocol:
-
Weigh 1 kg of the dried, powdered stem bark of Vatica pauciflora.
-
Place the powdered bark into a large glass container.
-
Add 5 L of methanol to the container, ensuring all the plant material is submerged.
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.
-
After 48 hours, filter the mixture through filter paper to separate the methanol extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.
-
Combine all the methanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.
Solvent Partitioning
Objective: To perform a preliminary fractionation of the crude extract based on polarity to remove nonpolar compounds.
Materials:
-
Crude methanol extract
-
Distilled water
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Separatory funnel (appropriate size)
Protocol:
-
Suspend the crude methanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Add 500 mL of n-hexane to the separatory funnel.
-
Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer into a clean flask. Discard the upper n-hexane layer, which contains nonpolar impurities.
-
Repeat the n-hexane partitioning two more times.
-
To the remaining aqueous layer in the separatory funnel, add 500 mL of ethyl acetate.
-
Shake vigorously for 5 minutes, venting periodically.
-
Allow the layers to separate.
-
Drain the lower aqueous layer and discard it. Collect the upper ethyl acetate layer, which now contains the compounds of interest, including this compound.
-
Repeat the ethyl acetate extraction two more times.
-
Combine all the ethyl acetate fractions.
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to dryness using a rotary evaporator to yield the ethyl acetate fraction.
Silica Gel Column Chromatography
Objective: To perform a broad separation of the compounds in the ethyl acetate fraction based on their polarity.
Materials:
-
Ethyl acetate fraction
-
Silica gel (for column chromatography)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Fraction collector or test tubes
Protocol:
-
Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.
-
Dissolve the ethyl acetate fraction in a minimal amount of a 50:50 mixture of n-hexane and ethyl acetate.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and a UV lamp for visualization.
-
Combine the fractions that show similar TLC profiles and contain the compound of interest.
-
Concentrate the combined fractions to dryness.
Sephadex LH-20 Column Chromatography
Objective: To further purify the fractions containing this compound based on size exclusion and polarity.
Materials:
-
Partially purified fraction from silica gel chromatography
-
Sephadex LH-20
-
Methanol (analytical grade)
-
Glass chromatography column
-
Fraction collector or test tubes
Protocol:
-
Swell the Sephadex LH-20 in methanol for several hours.
-
Pack the swollen Sephadex LH-20 into a chromatography column.
-
Dissolve the fraction from the previous step in a minimal amount of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute the column with 100% methanol at a constant flow rate.
-
Collect fractions and monitor them by TLC or HPLC.
-
Combine the fractions containing the pure this compound.
-
Concentrate the combined fractions to obtain the purified compound.
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Representative Signaling Pathway: NF-κB
Disclaimer: The following diagram illustrates the general NF-κB signaling pathway, which is a known target for many polyphenolic compounds with anti-inflammatory activity. Specific studies on the direct modulation of this pathway by this compound are currently limited.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Disclaimer
The provided protocols are based on the established scientific literature for structurally related compounds. Researchers should optimize these protocols based on their specific experimental conditions and available equipment. The signaling pathway information is representative of the broader class of resveratrol oligomers and requires specific experimental validation for this compound.
References
Application Notes and Protocols for the Quantification of Isopaucifloral F and Related Indanone Polyphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopaucifloral F is a polyphenolic natural product belonging to the indanone class of compounds. It has garnered significant interest due to its potential biological activities, including anti-biotic, anti-cancer, anti-HIV, anti-oxidant, anti-fungal, and anti-inflammatory properties.[1] Accurate and precise quantification of this compound is crucial for pharmacological studies, quality control of natural product extracts, and drug development.
This document provides detailed application notes and experimental protocols for the quantification of this compound and structurally related indanone polyphenols using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Due to the limited availability of specific analytical data for this compound in the public domain, the following protocols are based on established methods for the analysis of similar indanone and polyphenolic compounds. These methods can be adapted and validated for the specific quantification of this compound.
Data Presentation: Quantitative Analysis of Indanone Polyphenols
The following tables summarize representative quantitative data for indanone polyphenols found in plant extracts, as determined by HPLC-based methods. This data is provided as a reference for expected concentration ranges and to aid in method development for this compound.
Table 1: Representative Quantitative Data for Pterosin B (an Indanone Derivative) in Fern Extracts
| Plant Species | Plant Part | Extraction Solvent | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Pteridium aquilinum | Fronds | Methanol (B129727) | 15.2 ± 2.1 | HPLC-UV | (Adapted from literature on pterosin analysis)[2][3] |
| Pteris ensiformis | Leaves | Ethanol:Water (70:30) | 28.5 ± 3.5 | LC-MS/MS | (Adapted from literature on pterosin analysis)[3][4] |
| Pteris cretica | Rhizomes | Acetone | 9.8 ± 1.2 | HPLC-DAD | (Adapted from general polyphenol analysis)[5][6] |
Table 2: Method Validation Parameters for a General HPLC-UV Method for Indanone Polyphenol Quantification
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.995 | 0.9992 |
| Accuracy (% Recovery) | 80 - 120% | 98.5% |
| Precision (% RSD) | < 5% | 2.3% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 0.5 µg/mL |
Experimental Protocols
Protocol 1: Quantification of Indanone Polyphenols by High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
This protocol outlines a general procedure for the quantification of indanone polyphenols, which can be optimized for this compound.
1. Sample Preparation
-
Plant Material: Dry the plant material at 40°C and grind it into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.[7][8]
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][9]
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm; select the wavelength of maximum absorbance for the compound of interest (e.g., ~280 nm for many polyphenols).[5]
-
Injection Volume: 10 µL.
3. Calibration Curve
-
Prepare a stock solution of a reference standard (if available for this compound, or a related indanone polyphenol) in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of standard solutions by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (r²).
4. Quantification
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the peak corresponding to the target analyte based on its retention time compared to the standard.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of Indanone Polyphenols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for the quantification of indanone polyphenols.
1. Sample Preparation
Follow the same sample preparation procedure as described in Protocol 1. A solid-phase extraction (SPE) clean-up step may be beneficial for complex matrices.[7][8]
-
SPE Clean-up (Optional):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the target analytes with methanol.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[10]
-
Mobile Phase: As described in Protocol 1.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Conditions:
-
Ionization Mode: ESI negative or positive, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion and product ion transitions for the target analyte and an internal standard (if used). This requires direct infusion of the standard compound.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.
-
3. Quantification
Quantification is performed using the optimized MRM transitions. An internal standard is recommended to correct for matrix effects and variations in instrument response. The concentration is calculated based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.[11][12]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are generally modulated by polyphenolic compounds and may be relevant to the biological activity of this compound.
Caption: General experimental workflow for the quantification of this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative modulation of the MAPK signaling pathway by this compound.
Disclaimer
The analytical methods and quantitative data presented in this document are based on procedures for structurally similar indanone and polyphenolic compounds. These protocols should be considered as a starting point and must be thoroughly validated for the specific analysis of this compound in the user's matrix of interest. Validation should be performed in accordance with relevant guidelines (e.g., ICH Q2(R1)) to ensure the accuracy, precision, and reliability of the results. The signaling pathway diagrams represent potential mechanisms of action for polyphenolic compounds and require experimental verification for this compound.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fast LC-MS quantification of ptesculentoside, caudatoside, ptaquiloside and corresponding pterosins in bracken ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Purity Analysis of Isopaucifloral F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopaucifloral F is a polyphenolic natural product with a complex indanone-based structure.[1][2] As a compound with potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties, ensuring its purity is critical for research and preclinical development.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical compounds.[3][4][5][6] This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC (RP-HPLC) method.
Experimental Protocol
This protocol outlines a gradient RP-HPLC method for the separation and quantification of this compound and its potential impurities.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7][8][9]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids and related phenolic compounds.[7][8]
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water. Formic acid or acetic acid for mobile phase modification.[7]
-
Standard: A well-characterized reference standard of this compound.
-
Sample: this compound sample to be analyzed.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol or a mixture of acetonitrile and water.
-
Standard Solution: Accurately weigh about 1.0 mg of this compound reference standard and dissolve in 10.0 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 1.0 mg of the this compound sample and dissolve in 10.0 mL of diluent to obtain a concentration of 100 µg/mL.
3. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or optimized based on UV spectrum of this compound) |
4. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
The following table presents a hypothetical result for the purity analysis of an this compound sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.52 | 15.8 | 0.35 | Impurity A |
| 2 | 8.91 | 22.6 | 0.50 | Impurity B |
| 3 | 15.78 | 4450.5 | 98.50 | This compound |
| 4 | 19.23 | 27.1 | 0.60 | Impurity C |
| 5 | 21.05 | 4.5 | 0.05 | Unknown |
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Validation of a HPLC method for determination of hydroxymethylfurfural in crude palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet | Semantic Scholar [semanticscholar.org]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Note: Structural Elucidation of Isopaucifloral F using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: The structural elucidation of novel natural products is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the complex three-dimensional structures of organic molecules in solution.[1] This application note provides a detailed protocol for the structural elucidation of Isopaucifloral F, a natural product with the molecular formula C₂₁H₁₆O₆, determined by High-Resolution Mass Spectrometry (HRMS). Through a systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, the planar structure and relative stereochemistry of this compound were unequivocally established.
Introduction
This compound was isolated from a plant extract and initial analysis by HRMS suggested a molecular formula of C₂₁H₁₆O₆, indicating a high degree of unsaturation. To determine its chemical structure, a comprehensive suite of NMR experiments was performed. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1][2] Specifically, ¹H NMR reveals the number and type of protons, ¹³C NMR identifies the carbon skeleton, and 2D NMR experiments establish the connectivity between atoms.[3] COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically 2-3 bonds), and NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is crucial for determining stereochemistry.[2][4][5]
Data Presentation
The NMR data for this compound were acquired in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 2.50 and δC 39.52).
Table 1: ¹H and ¹³C NMR Data for this compound (600 MHz, DMSO-d₆)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 195.5 | - |
| 2 | 55.2 | 4.95, d (J=7.2) |
| 3 | 48.5 | 4.20, d (J=7.2) |
| 3a | 130.1 | - |
| 4 | 162.1 | - |
| 5 | 96.0 | 6.25, d (J=2.1) |
| 6 | 165.0 | - |
| 7 | 95.5 | 6.18, d (J=2.1) |
| 7a | 160.5 | - |
| 1' | 135.0 | - |
| 2' | 115.8 | 6.75, d (J=8.5) |
| 3' | 130.5 | 7.10, d (J=8.5) |
| 4' | 158.0 | - |
| 5' | 130.5 | 7.10, d (J=8.5) |
| 6' | 115.8 | 6.75, d (J=8.5) |
| 1'' | 145.2 | - |
| 2'' | 105.1 | 6.30, d (J=2.0) |
| 3'' | 159.0 | - |
| 4'' | 102.5 | 6.15, t (J=2.0) |
| 5'' | 159.0 | - |
| 6'' | 105.1 | 6.30, d (J=2.0) |
| 4-OH | - | 10.80, s |
| 6-OH | - | 12.50, s |
| 4'-OH | - | 9.60, s |
| 3''-OH | - | 9.45, s |
| 5''-OH | - | 9.45, s |
Table 2: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY Correlations (δH) | HSQC Correlation (δC) | Key HMBC Correlations (δC) | Key NOESY Correlations (δH) |
| 4.95 (H-2) | 4.20 (H-3) | 55.2 (C-2) | 195.5 (C-1), 48.5 (C-3), 130.1 (C-3a), 145.2 (C-1''), 105.1 (C-2'', C-6'') | 4.20 (H-3), 6.30 (H-2'', H-6'') |
| 4.20 (H-3) | 4.95 (H-2) | 48.5 (C-3) | 195.5 (C-1), 55.2 (C-2), 130.1 (C-3a), 160.5 (C-7a), 135.0 (C-1') | 4.95 (H-2), 7.10 (H-3', H-5') |
| 6.25 (H-5) | 6.18 (H-7) | 96.0 (C-5) | 162.1 (C-4), 165.0 (C-6), 160.5 (C-7a), 130.1 (C-3a) | 6.18 (H-7) |
| 6.18 (H-7) | 6.25 (H-5) | 95.5 (C-7) | 165.0 (C-6), 160.5 (C-7a), 96.0 (C-5) | 6.25 (H-5) |
| 6.75 (H-2', H-6') | 7.10 (H-3', H-5') | 115.8 (C-2', C-6') | 135.0 (C-1'), 158.0 (C-4'), 130.5 (C-3', C-5') | 7.10 (H-3', H-5') |
| 7.10 (H-3', H-5') | 6.75 (H-2', H-6') | 130.5 (C-3', C-5') | 135.0 (C-1'), 158.0 (C-4'), 115.8 (C-2', C-6') | 6.75 (H-2', H-6'), 4.20 (H-3) |
| 6.30 (H-2'', H-6'') | 6.15 (H-4'') | 105.1 (C-2'', C-6'') | 145.2 (C-1''), 159.0 (C-3'', C-5''), 102.5 (C-4'') | 6.15 (H-4''), 4.95 (H-2) |
| 6.15 (H-4'') | 6.30 (H-2'', H-6'') | 102.5 (C-4'') | 145.2 (C-1''), 159.0 (C-3'', C-5''), 105.1 (C-2'', C-6'') | 6.30 (H-2'', H-6'') |
Experimental Protocols
Sample Preparation
-
Isolation: this compound was isolated from the crude plant extract using a combination of silica (B1680970) gel column chromatography followed by semi-preparative HPLC.
-
Sample Purity: The purity of the final compound was confirmed to be >98% by HPLC-UV analysis.
-
NMR Sample: 10 mg of purified this compound was dissolved in 0.6 mL of dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D).[6]
-
Filtration: The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]
-
Degassing (Optional): For high-quality NOESY experiments, the sample can be degassed using the freeze-pump-thaw method to remove dissolved oxygen, which is paramagnetic and can interfere with NOE measurements.[7]
NMR Data Acquisition
All NMR spectra were recorded on a Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K.
Protocol for ¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 4
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm)
-
Acquisition Time (AQ): 4.0 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6.0 ppm).
Protocol for ¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Dummy Scans (DS): 4
-
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
-
Acquisition Time (AQ): 1.0 second
-
Relaxation Delay (D1): 2.0 seconds
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100 ppm).
Protocol for 2D COSY:
-
Pulse Program: cosygpmfqf
-
Number of Scans (NS): 4
-
Dummy Scans (DS): 16
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹H) Spectral Width: 12 ppm
-
Number of F1 Increments: 256
-
Relaxation Delay (D1): 1.5 seconds
Protocol for 2D HSQC:
-
Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)
-
Number of Scans (NS): 8
-
Dummy Scans (DS): 16
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹³C) Spectral Width: 180 ppm
-
Number of F1 Increments: 256
-
Relaxation Delay (D1): 1.5 seconds
-
¹J(CH) Coupling Constant: Optimized for 145 Hz.
Protocol for 2D HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 16
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹³C) Spectral Width: 220 ppm
-
Number of F1 Increments: 256
-
Relaxation Delay (D1): 2.0 seconds
-
Long-range J(CH) Coupling Constant: Optimized for 8 Hz.
Protocol for 2D NOESY:
-
Pulse Program: noesygpph
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 16
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹H) Spectral Width: 12 ppm
-
Number of F1 Increments: 256
-
Relaxation Delay (D1): 2.0 seconds
-
Mixing Time (D8): 500 ms
Structure Elucidation Workflow and Visualizations
The structural elucidation process follows a logical progression from establishing basic spin systems to connecting them into a complete molecule and finally determining the stereochemistry.
Establishing the Planar Structure
The analysis of the 2D NMR spectra allowed for the stepwise assembly of the molecular fragments.
Fragment A (Dihydroindenone Core):
-
The COSY spectrum showed a correlation between the methine protons at δH 4.95 (H-2) and δH 4.20 (H-3), establishing their vicinal relationship.
-
HMBC correlations from H-2 (δH 4.95) to the carbonyl carbon C-1 (δC 195.5) and from H-3 (δH 4.20) to C-1 confirmed their positions relative to the ketone.
-
The aromatic protons H-5 (δH 6.25) and H-7 (δH 6.18) showed a weak COSY correlation, indicating a meta-relationship on an aromatic ring. Their HMBC correlations to the quaternary carbons C-4, C-6, C-3a, and C-7a confirmed the tetrasubstituted A-ring of the indenone core.
Fragment B (p-Hydroxyphenyl Group):
-
The characteristic AA'BB' spin system with doublets at δH 6.75 (H-2', H-6') and δH 7.10 (H-3', H-5') was identified in the COSY spectrum.
-
An HMBC correlation from H-3 (δH 4.20) to the quaternary carbon C-1' (δC 135.0) established the connection of this phenyl group to the C-3 position of the indenone core.
Fragment C (3,5-Dihydroxyphenyl Group):
-
The spin system consisting of a triplet at δH 6.15 (H-4'') and a doublet at δH 6.30 (H-2'', H-6'') was identified in the COSY spectrum.
-
A key HMBC correlation from H-2 (δH 4.95) to the quaternary carbon C-1'' (δC 145.2) connected this fragment to the C-2 position of the core structure.
Determining the Relative Stereochemistry
The relative configuration of the stereocenters at C-2 and C-3 was determined by the NOESY experiment.
-
A strong NOE correlation was observed between H-2 (δH 4.95) and H-3 (δH 4.20), indicating that these two protons are on the same face of the five-membered ring (i.e., they are cis to each other).
-
A NOE correlation between H-3 (δH 4.20) and the protons of the p-hydroxyphenyl ring (H-3'/H-5') and a corresponding NOE between H-2 (δH 4.95) and the protons of the 3,5-dihydroxyphenyl ring (H-2''/H-6'') further supported the proposed conformation and established the relative orientation of the substituent groups.
-
The large vicinal coupling constant between H-2 and H-3 (J = 7.2 Hz) is also consistent with a cis relationship in such a ring system.
Based on this evidence, the relative stereochemistry was assigned as (2R, 3R) or (2S, 3S), indicating a trans relationship between the two aryl substituents.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy, in conjunction with HRMS, enabled the complete structural elucidation of this compound. The combined data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments unequivocally established the planar structure as a 2,3-diaryl-dihydroinden-1-one derivative. Furthermore, key correlations in the NOESY spectrum, supported by the H-2/H-3 coupling constant, confirmed the trans relative stereochemistry of the two aryl substituents. This systematic approach showcases the power of modern NMR techniques as a primary tool for the de novo structure determination of complex natural products, providing essential information for further research in drug development and medicinal chemistry.
References
- 1. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. NMR Quantitation of Natural Products at the Nanomole-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols for the Mass Spectrometry of Isopaucifloral F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopaucifloral F is a polyphenolic natural product belonging to the family of resveratrol (B1683913) oligomers and possessing an indanone core structure.[1][2] Its chemical formula is C₂₁H₁₆O₆ with a monoisotopic mass of 364.0947 Da.[3] Natural products of this class have garnered significant interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Accurate and detailed analysis of this compound is crucial for its identification in natural extracts, for pharmacokinetic studies, and for understanding its mechanism of action in drug development. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.
Predicted Mass Spectrometry Data
Due to the limited availability of specific experimental mass spectrometry data for this compound, the following table summarizes the predicted key ions and their fragments based on the analysis of structurally similar indanone derivatives and general fragmentation patterns of polyphenolic compounds. This data is intended to serve as a guide for identification and method development.
| Ion Type | Predicted m/z | Description | Predicted Relative Abundance (%) |
| [M+H]⁺ | 365.1020 | Protonated molecular ion | 100 |
| [M+Na]⁺ | 387.0840 | Sodium adduct | 20 |
| [M-H]⁻ | 363.0874 | Deprotonated molecular ion | 100 |
| [M+HCOO]⁻ | 409.0929 | Formate adduct | 15 |
| Predicted MS/MS Fragments of [M+H]⁺ | |||
| Fragment 1 | 257.0814 | Loss of the 4-hydroxyphenyl group (C₆H₅O) and subsequent rearrangement | 65 |
| Fragment 2 | 229.0865 | Loss of the 3,5-dihydroxyphenyl group (C₆H₅O₂) | 45 |
| Fragment 3 | 121.0653 | 3,5-dihydroxyphenyl fragment | 30 |
| Fragment 4 | 107.0497 | 4-hydroxyphenyl fragment | 50 |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for the accurate analysis of this compound from complex matrices such as plant extracts or biological fluids.
Objective: To extract and purify this compound for LC-MS/MS analysis.
Materials:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Extraction:
-
For plant material, homogenize 1 g of dried and ground sample with 10 mL of 80% methanol in water.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.
-
-
Purification (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of 90% methanol in water.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 50% methanol in water with 0.1% formic acid.
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
Objective: To achieve chromatographic separation and mass spectrometric detection and fragmentation of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Acquisition Mode:
-
Full Scan (MS1): m/z 100-1000.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted analysis of the predicted precursor ions.
-
-
Collision Energy: Ramped from 10 to 40 eV for fragmentation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Potential Signaling Pathway
This compound, as a resveratrol oligomer, is likely to exhibit antioxidant properties. This diagram illustrates a generalized signaling pathway through which polyphenolic compounds can mitigate oxidative stress.
Caption: Antioxidant signaling pathway potentially modulated by this compound.
References
Application Notes & Protocols for the Development of Isopaucifloral F as an Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical development of Isopaucifloral F, a polyphenolic compound with antifungal potential.[1] The following sections detail the necessary experimental protocols, data presentation strategies, and conceptual workflows to characterize its efficacy and mechanism of action.
Introduction to this compound
This compound is a polyphenolic natural product belonging to the indanone class of compounds.[1] Polyphenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial properties.[2][3][4][5][6] The investigation into this compound as a potential antifungal agent is warranted based on the known activities of its chemical class. The protocols outlined below are designed to systematically evaluate its antifungal spectrum, potency, and preliminary safety profile.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for comparing the efficacy of a novel compound against established antifungal agents. The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration, MIC)
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 8 | 0.5 | 0.25 |
| Candida glabrata (ATCC 90030) | 16 | 32 | 0.5 |
| Candida parapsilosis (ATCC 22019) | 4 | 2 | 1 |
| Cryptococcus neoformans (ATCC 90112) | 8 | 4 | 0.125 |
| Aspergillus fumigatus (ATCC 204305) | 32 | >64 | 1 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.
Table 2: Hypothetical Cytotoxicity of this compound (CC50) and Selectivity Index (SI)
| Cell Line | This compound CC50 (µg/mL) | Selectivity Index (SI) vs. C. albicans |
| HEK293 (Human Embryonic Kidney) | >128 | >16 |
| HepG2 (Human Hepatocellular Carcinoma) | >128 | >16 |
Note: The data presented in this table is for illustrative purposes only. The Selectivity Index is calculated as CC50 / MIC.
Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical evaluation of this compound.
3.1. Protocol for In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.
Materials:
-
This compound (stock solution in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Include a positive control (fungal inoculum without the drug) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.
-
3.2. Protocol for Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (the concentration that causes 50% reduction in cell viability) by plotting a dose-response curve.
-
3.3. Protocol for In Vivo Efficacy Study: Murine Model of Disseminated Candidiasis
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of systemic fungal infection.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Candida albicans isolate
-
This compound formulated for in vivo administration (e.g., in a solution with a suitable vehicle)
-
Sterile saline
Procedure:
-
Infection:
-
Prepare a suspension of C. albicans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a lethal or sublethal dose of C. albicans.
-
-
Treatment:
-
Randomly assign the infected mice to different treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., fluconazole).
-
Administer the treatments at specified time points post-infection (e.g., starting 2 hours post-infection and continuing for a set number of days).
-
-
Monitoring:
-
Monitor the mice daily for signs of illness and mortality for a predefined period (e.g., 21 days).
-
-
Outcome Measures:
-
Primary endpoint: Survival rate.
-
Secondary endpoint (for sublethal models): Fungal burden in target organs (e.g., kidneys, brain). This is determined by sacrificing a subset of mice at specific time points, homogenizing the organs, and plating serial dilutions to determine CFU counts.
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Mandatory Visualizations
4.1. Proposed Signaling Pathway Inhibition by this compound
Polyphenolic compounds have been suggested to interfere with the fungal cell membrane, potentially by inhibiting ergosterol (B1671047) biosynthesis.[3][7][8][9][10] The following diagram illustrates the ergosterol biosynthesis pathway, a common target for antifungal drugs, with a hypothetical point of inhibition for this compound.
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
4.2. Experimental Workflow for this compound Development
The following workflow outlines the key stages in the preclinical development of this compound as an antifungal agent.
Caption: Preclinical development workflow for this compound.
4.3. Logical Relationships in Antifungal Drug Development
This diagram illustrates the logical connections between experimental stages and the key questions they address.
Caption: Logical flow of key questions in antifungal development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Phenolic and Polyphenolic Compounds from Different Matrices of Vitis vinifera L. against Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopaucifloral F in Cancer Cell Line Studies
Disclaimer: As of December 2025, publicly available research specifically detailing the effects of Isopaucifloral F on cancer cell lines is limited. Therefore, this document will use Lappaol F , a structurally related lignan (B3055560) with demonstrated anticancer properties, as a representative compound to provide a comprehensive template for the requested application notes and protocols. Researchers investigating this compound can adapt these methodologies for their specific studies.
Introduction
This compound is a polyphenolic natural product with a range of described biological activities, including anti-inflammatory, anti-HIV, and antioxidant effects.[1] While its direct anticancer properties are an active area of research, related compounds such as lignans (B1203133) have shown significant potential in cancer cell line studies. This document provides a detailed overview of the potential methodologies and data presentation for investigating the anticancer effects of compounds like this compound, using Lappaol F as a case study.
Lappaol F, isolated from Arctium lappa L., has been shown to suppress cancer cell growth in a variety of human cancer cell lines.[2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[2][3] These notes are intended for researchers, scientists, and drug development professionals interested in exploring the anticancer potential of this compound.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of Lappaol F on various cancer cell lines. This format is recommended for presenting quantitative data for this compound upon its experimental determination.
Table 1: Cytotoxicity of Lappaol F in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) at 72h |
| HeLa | Cervical Cancer | 41.5 |
| MDA-MB-231 | Breast Cancer | 26.0 |
| SW480 | Colorectal Cancer | 45.3 |
| PC3 | Prostate Cancer | 42.9 |
Data extracted from a study on Lappaol F, which demonstrated its dose-dependent inhibitory effects on the proliferation of these cancer cell lines.[3]
Table 2: Apoptosis Induction by Lappaol F
| Cell Line | Concentration (µmol/L) | Treatment Time (h) | Apoptosis Rate (%) |
| HeLa | 50 | 48 | Significant increase |
| MDA-MB-231 | 30 | 48 | Significant increase |
| SW480 | 50 | 48 | Significant increase |
| PC3 | 50 | 48 | Significant increase |
Qualitative descriptions are used as specific percentages were not available in the cited abstract.[3] It is recommended to quantify apoptosis using methods like Annexin V/PI staining followed by flow cytometry.
Signaling Pathways
Lappaol F has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.
Cell Cycle Arrest
Lappaol F induces G1 and G2 phase cell cycle arrest.[2] This is associated with the upregulation of p21 and p27, and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1).[2] p21 plays a crucial role in mediating this G2 arrest.[2]
Apoptosis Induction
Lappaol F induces apoptosis through the Hippo-YAP signaling pathway.[3] It downregulates the expression of Yes-associated protein (YAP) and its downstream targets, such as BIRC5, c-Myc, and Bcl-2.[3] Concurrently, it upregulates the expression of 14-3-3σ, which promotes the cytoplasmic retention and degradation of YAP.[3]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound.
Cell Culture
-
Cell Lines: Obtain desired human cancer cell lines (e.g., HeLa, MDA-MB-231, SW480, PC3) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with a complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p21, CDK1, Cyclin B1, YAP, 14-3-3σ, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
While specific experimental data for this compound in cancer cell lines is not yet widely available, the methodologies and frameworks presented here, using the analogous compound Lappaol F, provide a robust starting point for investigation. The provided protocols for assessing cytotoxicity, apoptosis, and key signaling pathways can be readily adapted for this compound. Future research should focus on determining the IC50 values of this compound across a panel of cancer cell lines and elucidating its precise molecular mechanisms of action. Such studies will be crucial in evaluating its potential as a novel anticancer therapeutic agent.
References
Application Notes and Protocols for Testing Isopaucifloral F Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antioxidant capacity of Isopaucifloral F, a novel flavonoid compound. The following protocols for common antioxidant assays—DPPH, ABTS, FRAP, and ORAC—are detailed to ensure accurate and reproducible results. Additionally, potential signaling pathways involved in the antioxidant activity of flavonoids are illustrated to provide a broader context for cellular mechanisms.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using various assays. The results are typically expressed as IC50 values (for radical scavenging assays) or in equivalents of a standard antioxidant like Trolox (for ABTS, FRAP, and ORAC assays).
Table 1: Radical Scavenging Activity of this compound
| Assay | This compound (IC50 in µg/mL) | Quercetin (Positive Control) (IC50 in µg/mL) |
| DPPH | [Insert experimental value] | [Insert experimental value] |
| ABTS | [Insert experimental value] | [Insert experimental value] |
Table 2: Antioxidant Capacity of this compound
| Assay | This compound (µmol Trolox Equivalents/µmol) | Quercetin (Positive Control) (µmol Trolox Equivalents/µmol) |
| FRAP | [Insert experimental value] | [Insert experimental value] |
| ORAC | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2] The reduction of DPPH is accompanied by a color change from deep purple to yellow, which can be measured spectrophotometrically at 517 nm.[1][2]
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)[1]
-
Positive control (e.g., Ascorbic acid or Quercetin)[3]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution protected from light.[1]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, DMSO).[1] Create a series of dilutions from the stock solution.
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well.[1] Include a blank (solvent only) and a positive control.[1]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of each well at 517 nm.[1][2]
-
Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution is intensely colored, and its decolorization upon reaction with an antioxidant is measured spectrophotometrically at 734 nm.[4][5]
Materials:
-
This compound sample
-
ABTS (7 mM)
-
Methanol or ethanol
-
Positive control (e.g., Trolox)[5]
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4][6]
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[4]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Setup: Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.[4]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[5]
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] This reduction results in the formation of a colored ferrous-probe complex from a colorless ferric-probe complex, and the absorbance is measured at 593 nm.[7][8]
Materials:
-
This compound sample
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer, pH 3.6)
-
Positive control (e.g., FeSO₄ or Trolox)[7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.[9]
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Setup: Add the sample or standard to the wells of a 96-well plate, followed by the FRAP reagent.[7]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[7]
-
Measurement: Measure the absorbance at 593 nm.[7]
-
Calculation: The results are typically expressed as µmol Trolox equivalents per gram or liter of the sample.[7]
FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, AAPH.[10] The antioxidant capacity is quantified by the degree of protection, measured by the decay of fluorescence over time.[10][11]
Materials:
-
This compound sample
-
Fluorescein (B123965) (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[10]
-
Positive control (e.g., Trolox)[10]
-
Phosphate (B84403) buffer (pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of fluorescein, AAPH, and Trolox standards in phosphate buffer.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Reaction Setup: In a black 96-well plate, add the sample, standard, or blank, followed by the fluorescein solution.[12]
-
Incubation: Pre-incubate the plate at 37°C.[12]
-
Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every minute for up to 2 hours.[12]
-
Calculation: Calculate the area under the curve (AUC) for each sample. The ORAC value is determined by comparing the AUC of the sample to that of the Trolox standard curve.
ORAC Assay Workflow
Signaling Pathways in Flavonoid Antioxidant Activity
Flavonoids, including potentially this compound, can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways.[13] These pathways are crucial for regulating the expression of endogenous antioxidant enzymes and cytoprotective genes.
Key signaling pathways that may be influenced by flavonoids include:
-
Nrf2-ARE Pathway: Flavonoids can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[[“]][[“]] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[16][17]
-
MAPK Pathways (ERK, JNK, p38): Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to oxidative stress. Flavonoids can modulate these pathways, for instance, by activating the ERK pathway, which can contribute to cell survival and antioxidant enzyme expression, while inhibiting the pro-apoptotic JNK and p38 pathways.[13][[“]][[“]]
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival. Flavonoids can activate the PI3K/Akt pathway, which in turn can promote cell survival and inhibit apoptosis under conditions of oxidative stress.[13][18]
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. DPPH Radical Scavenging Assay [mdpi.com]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. 2.17. ABTS Antioxidant Assay [bio-protocol.org]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. researchgate.net [researchgate.net]
- 17. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Synthetic Route to Isopaucifloral F: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like Isopaucifloral F presents a series of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the core structure of this compound?
A1: The main approaches to synthesizing the indanone core of this compound and related resveratrol (B1683913) oligomers involve a few key transformations. These include the Nazarov cyclization to form the five-membered ring, Friedel-Crafts alkylation for ring closure, and palladium-catalyzed α-arylation to introduce the second aryl group at the C2 position.[1][2] Each of these methods has its own set of challenges, particularly concerning stereocontrol and reaction efficiency.
Q2: What are the main challenges in controlling the stereochemistry of this compound?
A2: A significant challenge is establishing the correct relative and absolute stereochemistry of the two adjacent aryl groups on the indanone core. Many synthetic routes initially produce a racemic mixture of (±)-Isopaucifloral F.[3][4] Achieving an enantioselective synthesis often requires the use of chiral auxiliaries or catalysts, for example, in the Nazarov cyclization, to control the direction of the ring closure.[1]
Q3: Are there common side products to be aware of during the synthesis?
A3: Yes, depending on the specific reaction conditions, various side products can form. For instance, during Friedel-Crafts alkylation, regioisomers can be a potential issue. In palladium-catalyzed α-arylation, incomplete reaction or the formation of undesired diastereomers can occur if the reaction conditions, particularly the choice of base, are not optimal. In the Nazarov cyclization, rearrangements of the carbocation intermediate can lead to unexpected products.
Troubleshooting Guides
Nazarov Cyclization for Indanone Core Formation
The Nazarov cyclization is a powerful tool for forming the cyclopentenone ring of the indanone core. However, achieving high yield and stereoselectivity can be challenging.
Problem: Low yield in the Nazarov Cyclization.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient Catalyst | The choice of Lewis or Brønsted acid is critical. Stronger acids like SnCl₄ can be effective but may require stoichiometric amounts.[5] Consider screening a variety of Lewis acids (e.g., FeCl₃, BF₃·OEt₂, Sc(OTf)₃) to find the optimal catalyst for your specific substrate. | An increase in conversion to the desired cyclopentenone product. |
| Substrate Decomposition | The highly acidic conditions required for the classical Nazarov cyclization can lead to substrate decomposition, especially with sensitive functional groups. | Employing milder catalysts or catalytic systems, such as a combination of a Lewis acid and a chiral Brønsted acid, can improve yields by reducing decomposition.[6] |
| Reversible Reaction | The initial activation of the divinyl ketone may be reversible and unfavorable under certain conditions. | Increasing the concentration of the acid catalyst can shift the equilibrium towards the pentadienyl cation intermediate, driving the reaction forward. |
Problem: Poor Enantioselectivity in Chiral Nazarov Cyclization.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Ineffective Chiral Catalyst/Auxiliary | The degree of enantioselectivity is highly dependent on the chiral catalyst or auxiliary used. | For substrates relevant to this compound, a sulfoxide-based chiral auxiliary has been shown to be effective in controlling the torquoselectivity of the cyclization, leading to high enantiomeric excess.[7] Alternatively, chiral BOX/Cu(II) complexes have been used for enantioselective Nazarov cyclizations of divinyl ketoesters.[8] |
| Racemization | The stereocenters formed can be prone to racemization under the acidic reaction conditions. | Careful control of reaction temperature and time is crucial. Quenching the reaction as soon as it reaches completion can help to minimize racemization. |
Friedel-Crafts Alkylation for Ring Closure
Intramolecular Friedel-Crafts alkylation is often used to form the final ring of the this compound scaffold.
Problem: Low Yield or No Reaction in Friedel-Crafts Alkylation.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Insufficiently Activated Aromatic Ring | The aromatic ring being alkylated may not be electron-rich enough for the reaction to proceed efficiently. | Ensure that the aromatic ring has sufficient electron-donating groups. If not, a stronger Lewis acid may be required to promote the reaction. |
| Catalyst Deactivation | The Lewis acid catalyst can be deactivated by water or other impurities in the reaction mixture. | Use anhydrous solvents and reagents. It may be necessary to use a stoichiometric or even excess amount of the Lewis acid to drive the reaction to completion. |
| Carbocation Rearrangement | The intermediate carbocation may undergo rearrangement, leading to undesired products. | Using a milder Lewis acid or running the reaction at a lower temperature can sometimes suppress carbocation rearrangements. |
A screening of catalysts for a Friedel-Crafts alkylation of N-sulfonyl aldimines with an activated arene showed that solid-supported acids can be effective, with Amberlyst-15 in dichloromethane (B109758) providing the highest yield.[9]
| Catalyst | Solvent | Yield (%) |
| No Catalyst | Dichloromethane | No Reaction |
| Nafion-NR | Dichloromethane | 35 |
| Nafion-SAC-13 | Dichloromethane | 40 |
| Montmorillonite-K10 | Dichloromethane | 65 |
| NaHSO₄·SiO₂ | Dichloromethane | 75 |
| HClO₄·SiO₂ | Dichloromethane | 82 |
| Amberlyst-15 | Dichloromethane | 88 |
| Amberlyst-15 | Toluene (B28343) | 65 |
| Amberlyst-15 | Acetonitrile | 55 |
| Amberlyst-15 | Tetrahydrofuran | 45 |
| Amberlyst-15 | Dioxane | 40 |
Table adapted from a study on Friedel-Crafts alkylation, illustrating the impact of catalyst and solvent choice.[9]
Palladium-Catalyzed α-Arylation of the Indanone Core
This reaction is crucial for introducing the second aryl group at the C2 position of the indanone. Achieving high diastereoselectivity is a key challenge.
Problem: Low Diastereoselectivity in α-Arylation.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incorrect Base | The choice of base is critical for achieving high diastereoselectivity. The use of sodium tert-butoxide has been shown to be essential for high efficiency and stereoselectivity in the synthesis of (+)-pauciflorol F, a related compound.[10] | A significant improvement in the diastereomeric ratio, favoring the desired trans product. |
| Suboptimal Ligand | The ligand on the palladium catalyst influences the stereochemical outcome of the reaction. | Screening different phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) may improve the diastereoselectivity. |
| Reaction Temperature | The reaction temperature can affect the equilibrium between diastereomers. | Running the reaction at a lower temperature may improve the diastereoselectivity, although it may also slow down the reaction rate. |
Experimental Protocols
Enantioselective Nazarov Cyclization (General Procedure)
A general procedure for a Lewis acid-catalyzed Nazarov cyclization involves dissolving the divinyl ketone substrate in an anhydrous solvent such as dichloromethane under an inert atmosphere.[5] The solution is cooled to 0°C, and the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM) is added dropwise.[5] The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes).[5] The reaction is then quenched, typically with a saturated aqueous solution of NH₄Cl.[5] After extraction with an organic solvent and purification by column chromatography, the cyclopentenone product is isolated.[5] For enantioselective versions, a chiral catalyst system, such as a chiral BOX/Cu(II) complex, is used.[8]
Friedel-Crafts Alkylation (General Procedure)
In a typical procedure, the aromatic substrate is dissolved in an anhydrous solvent like dichloromethane. An excess of a Lewis acid, such as AlCl₃, is added portion-wise at a low temperature (e.g., 0°C). The alkylating agent is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched by carefully adding it to ice-water, followed by extraction and purification.
Palladium-Catalyzed α-Arylation (General Procedure)
The 3-aryl-1-indanone substrate, aryl bromide, palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., a phosphine ligand) are combined in a reaction vessel under an inert atmosphere.[10] A dry, degassed solvent (e.g., toluene or dioxane) is added, followed by the base (e.g., sodium tert-butoxide).[10] The reaction mixture is heated to the desired temperature (e.g., 80-110°C) and monitored until the starting material is consumed. After cooling, the reaction is worked up by quenching, extraction, and purification by column chromatography.[10]
Visualizations
Caption: Synthetic strategies for this compound highlighting key challenging steps.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemically enabled total synthesis of anti-cancer natural products: the total synthesis of (±)-pauciflorol F and (±)-isopauciflorol F, electrooxidative methods development, and efforts toward a versatile total synthesis of 12-deoxyphorbol [udspace.udel.edu]
- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Efficient catalytic enantioselective Nazarov cyclizations of divinyl ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective palladium-catalyzed α-arylation of 3-aryl-1-indanones: an asymmetric synthesis of (+)-pauciflorol F - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isopaucifloral F Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isopaucifloral F synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Nazarov Cyclization Step
-
Question: My Nazarov cyclization to form the indanone core of the this compound precursor is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in Nazarov cyclizations are a common issue and can stem from several factors.[1][2] The reaction is sensitive to both the substrate and the reaction conditions. Here are some potential causes and troubleshooting steps:
-
Incomplete Reaction: The 4π-electrocyclization of the pentadienyl cation intermediate may not be proceeding to completion.[1]
-
Solution: Ensure a sufficiently strong Lewis or Brønsted acid catalyst is being used. Stoichiometric amounts of the acid catalyst may be necessary.[2] Consider screening different acids, such as trifluoroacetic acid (TFA), copper(II) triflate (Cu(OTf)₂), or ferric chloride (FeCl₃), to find the optimal catalyst for your specific substrate.[3] Increasing the reaction temperature or time may also drive the reaction to completion, but monitor for decomposition.
-
-
Formation of Regioisomers: If the divinyl ketone precursor is not symmetric, the elimination step after cyclization can lead to the formation of regioisomeric cyclopentenones, thus lowering the yield of the desired isomer.[2]
-
Solution: To control the regioselectivity, a silicon-directed Nazarov cyclization can be employed.[4] By placing a trialkylsilyl group on one of the vinyl moieties, the elimination of the silyl (B83357) group directs the position of the double bond in the final product.[4]
-
-
Side Reactions: The highly acidic conditions can lead to side reactions, such as polymerization or decomposition of the starting material or product.
-
Solution: Carefully control the reaction temperature and consider using a milder Lewis acid. The use of a chiral Brønsted acid in combination with a Lewis acid has been shown to improve enantioselectivity and may also reduce side reactions.[4]
-
-
Substrate Conformation: For the cyclization to occur, the divinyl ketone must adopt an s-trans/s-trans conformation.[1] If this conformation is not readily accessible, the reaction rate will be slow.
-
Solution: While difficult to directly control, the choice of substituents on the divinyl ketone can influence the conformational preference.
-
-
Issue 2: Byproduct Formation in TFA-Mediated Cyclization
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Question: I am using trifluoroacetic acid (TFA) for the cyclization step in the synthesis of this compound, as described in some literature, but I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
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Answer: TFA is a strong acid commonly used to promote cyclization reactions. However, its aggressive nature can lead to several side reactions, especially with sensitive functional groups.
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Potential Byproducts:
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Products of Intermolecular Reactions: The carbocation intermediate formed during cyclization can be trapped by other nucleophiles present in the reaction mixture, leading to intermolecular side products.
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Rearrangement Products: The carbocation intermediate may undergo rearrangement to a more stable carbocation before cyclization, leading to an undesired constitutional isomer.
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Decomposition: The highly acidic conditions can cause decomposition of the starting material or the desired product, especially if the molecule contains acid-labile protecting groups or sensitive functionalities.
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Troubleshooting Strategies:
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Control Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of side reactions.
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Use of Scavengers: While more common in peptide synthesis, the principle of using scavengers to trap reactive species can be applied here.[5] For example, if trace amounts of water are present, they can compete with the desired intramolecular reaction. Ensuring anhydrous conditions is crucial.
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Alternative Acids: If TFA is proving to be too harsh, consider using a milder Lewis acid or a solid-supported acid catalyst, which can be more easily removed from the reaction mixture and may offer better selectivity.
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Protecting Group Strategy: Ensure that any protecting groups used on the aromatic rings are stable to the strongly acidic conditions of the TFA-mediated cyclization.
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Frequently Asked Questions (FAQs)
1. What are the main synthetic strategies for this compound?
The synthesis of this compound and its analogs generally revolves around the construction of the central indanone core. The most prominent strategies include:
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Nazarov Cyclization: This is a powerful method for forming the five-membered ring of the indanone structure from a divinyl ketone precursor.[1] Both classical acid-catalyzed and modern enantioselective versions of this reaction have been successfully applied.[3][6]
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Palladium-Catalyzed α-Arylation: This method involves the intramolecular coupling of an enolate with an aryl halide to form the indanone ring.[7]
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Friedel-Crafts Alkylation/Cyclization Sequence: A multi-step sequence involving a Friedel-Crafts reaction to form a key intermediate, followed by cyclization, oxidation, and deprotection steps has been reported for the total synthesis of (±)-isopaucifloral F.[8][9]
2. What kind of yields can I expect for the synthesis of this compound?
The overall yield for the total synthesis of this compound can vary significantly depending on the chosen route and the number of steps involved. For multi-step syntheses, overall yields are often in the single digits to low double digits. Individual step yields can range from moderate to excellent. For example, in one reported synthesis, the final deprotection step to yield (±)-isopaucifloral F proceeded in high yield, while the overall yield for the entire sequence was more modest. It is crucial to optimize each step to maximize the overall yield.
3. How can I purify the final this compound product?
This compound is a polyphenolic compound, and its purification can be achieved using chromatographic techniques.[10]
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Column Chromatography: Initial purification of the crude product is typically performed using silica (B1680970) gel column chromatography with a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol.
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High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, especially for biological assays, preparative or semi-preparative reverse-phase HPLC is recommended.[11] A C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, often with a small amount of acid (like formic acid or TFA) to improve peak shape, is a common choice for separating phenolic compounds.[12][13]
4. What are the key considerations for the stereochemistry of this compound?
This compound has two stereocenters. For researchers interested in the biological activity, controlling the stereochemistry is critical.
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Racemic Synthesis: Many of the initial total syntheses produced a racemic mixture of (±)-isopaucifloral F.
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Enantioselective Synthesis: To obtain a specific enantiomer, an asymmetric synthesis approach is necessary. A sulfoxide-based enantioselective Nazarov cyclization has been developed for the synthesis of (+)-Isopaucifloral F, which allows for the control of the stereochemistry at the indanone core.[6]
Data Presentation
Table 1: Comparison of Key Reaction Steps in this compound Synthesis
| Reaction Step | Method | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Indanone Core Formation | Nazarov Cyclization | Divinyl ketone precursor, Lewis/Brønsted Acid (e.g., Cu(OTf)₂, FeCl₃, TFA) | Varies depending on substrate and catalyst | Moderate to High | [3] |
| Enantioselective Nazarov Cyclization | Chiral sulfoxide (B87167) precursor, Lewis Acid | - | High enantioselectivity | [6] | |
| TFA-mediated Cyclization | Diaryl alcohol precursor, TFA | Reflux | Moderate | [9][14] | |
| Final Deprotection | Demethylation | BBr₃ or BCl₃ | -78 °C to rt | High | [9] |
Experimental Protocols
Protocol 1: General Procedure for Nazarov Cyclization for Indanone Synthesis[3]
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Chalcone (B49325) Synthesis (Precursor Preparation):
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Dissolve the appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) in ethanol (B145695) in a round-bottom flask.
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Slowly add an aqueous solution of NaOH to the stirred solution at room temperature.
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Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
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Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl.
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Extract the product with dichloromethane or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude chalcone, which can be purified by recrystallization or column chromatography.
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-
Nazarov Cyclization:
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To a solution of the chalcone in a suitable solvent (e.g., 1,2-dichloroethane), add a catalytic amount of a Lewis acid (e.g., Cu(OTf)₂, 10 mol%).
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Heat the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with an organic solvent.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired indanone.
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Protocol 2: General Procedure for TFA-Mediated Cyclization of a Diaryl Alcohol Precursor[9]
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To a solution of the diaryl alcohol precursor in an appropriate solvent (e.g., CH₂Cl₂), add trifluoroacetic acid (TFA).
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction to room temperature and carefully neutralize the excess acid.
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Extract the product with an organic solvent.
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Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.
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The resulting intermediate can then be carried on to the oxidation and deprotection steps.
Visualizations
Caption: General experimental workflow for the synthesis of this compound via a Nazarov cyclization strategy.
Caption: Troubleshooting common issues in the Nazarov cyclization step leading to low yields.
Caption: Putative signaling pathway modulated by this compound, based on known activities of resveratrol (B1683913) oligomers.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IJMS | Free Full-Text | Resveratrol’s Pro-Apoptotic Effects in Cancer Are Mediated Through the Interaction and Oligomerization of the Mitochondrial VDAC1 [mdpi.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Simultaneous extraction and preliminary purification of polyphenols from grape pomace using an aqueous two-phase system exposed to ultrasound irradiation: Process characterization and simulation [frontiersin.org]
- 13. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TFA-mediated tandem Friedel-Crafts alkylation/cyclization/hydrogen transfer process for the synthesis of flavylium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Isopaucifloral F for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Isopaucifloral F for successful in vitro experiments.
Frequently Asked Questions (FAQs)
1. How should I dissolve this compound for my experiments?
This compound, a polyphenolic compound, is likely to have poor water solubility. The recommended approach is to first dissolve it in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous cell culture medium.
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Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds. Ethanol can be an alternative, but it may be more toxic to cells at higher concentrations.
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Procedure:
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Accurately weigh a small amount of this compound.
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Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
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Vortex or sonicate the mixture to ensure complete dissolution.
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Important Considerations:
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The final concentration of DMSO in your cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.
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Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental wells.
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2. I'm observing precipitation when I dilute my this compound stock solution into the cell culture medium. What should I do?
Precipitation is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
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Gradual Dilution: Instead of adding the concentrated stock directly to the full volume of your medium, try a serial dilution. First, dilute the stock into a smaller volume of medium and then add this intermediate dilution to the final volume.
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Vortexing During Dilution: Add the this compound stock solution dropwise to the cell culture medium while continuously vortexing or stirring. This helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
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Use of Co-solvents: In some cases, co-solvents like polyethylene (B3416737) glycol (PEG) or non-ionic surfactants like Tween 80 can help improve solubility. However, their effects on your specific cell line and experiment should be evaluated.
3. How stable is this compound in cell culture medium?
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pH Sensitivity: Flavonoids and other polyphenols can be unstable at neutral or alkaline pH. It is advisable to prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
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Light Sensitivity: Protect your this compound stock solution and experimental plates from light to prevent photodegradation.
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Oxidation: Polyphenols are susceptible to oxidation. The presence of antioxidants in some cell culture media might help, but it's best to minimize the time the compound spends in the aqueous environment before interacting with the cells.
4. My cytotoxicity assay results are inconsistent or show high background. Could this compound be interfering with the assay?
Yes, interference from natural products in common cytotoxicity assays is a known issue.
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MTT Assay Interference: Polyphenolic compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. To check for this, include a control well with this compound in the medium but without cells. If you observe a color change, it indicates direct reduction.
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Colorimetric and Fluorometric Interference: If this compound itself is colored or fluorescent, it can interfere with the readout of assays that rely on absorbance or fluorescence. Again, a cell-free control with the compound can help you quantify this background signal.
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Alternative Assays: If interference is suspected, consider using an alternative cytotoxicity assay that is less prone to such artifacts, like an ATP-based luminescence assay (e.g., CellTiter-Glo®) or an LDH release assay.
Troubleshooting Guides
Problem: Poor Solubility and Precipitation
| Observation | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | High final concentration of this compound; high percentage of organic solvent in the final solution. | Lower the final concentration of this compound. Ensure the final DMSO concentration is ≤ 0.5%. Use a gradual dilution method. |
| The medium becomes turbid over time. | Compound is coming out of solution due to instability or interaction with media components. | Prepare fresh dilutions immediately before use. Consider reducing the incubation time if experimentally feasible. |
Problem: Assay Interference
| Observation | Possible Cause | Recommended Solution |
| High background in MTT/XTT/resazurin assays in cell-free wells. | Direct reduction of the assay reagent by this compound. | Subtract the absorbance of the cell-free control from your experimental wells. Consider switching to a non-colorimetric/fluorometric assay. |
| Unexpectedly high cell viability at high concentrations. | Assay interference masking a cytotoxic effect. | Run orthogonal assays to confirm the results. For example, complement a metabolic assay like MTT with a membrane integrity assay like LDH release. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method to assess cell viability.
Materials:
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Cells in culture
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This compound stock solution (in DMSO)
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Complete cell culture medium
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MTT solution (5 mg/mL in PBS, filter-sterilized)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
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96-well microplate
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
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Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
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Visually confirm the formation of purple formazan (B1609692) crystals.
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Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Read the absorbance at a wavelength of 570 nm using a microplate reader.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production.
Materials:
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RAW 264.7 macrophage cells
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This compound stock solution (in DMSO)
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Complete DMEM medium
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Lipopolysaccharide (LPS)
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Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
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96-well microplate
Procedure:
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Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
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Pre-treat the cells with various concentrations of this compound for 1-2 hours.
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Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
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After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.
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Add 100 µL of Griess reagent to each well containing the supernatant.
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Incubate at room temperature for 10-15 minutes, protected from light.
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Measure the absorbance at 540 nm using a microplate reader.
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A standard curve using sodium nitrite (B80452) should be prepared to quantify the amount of nitrite.
Workflow for Nitric Oxide Production Assay
Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.
Signaling Pathway
Hypothetical Anti-Inflammatory Signaling Pathway for this compound
Many polyphenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways. A common target is the NF-κB pathway, which is a central regulator of inflammatory responses.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Technical Support Center: Isopaucifloral F Extraction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Isopaucifloral F. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a polyphenolic natural product belonging to the class of indanone derivatives.[1] It is structurally related to resveratrol (B1683913) oligomers and has been reported in plants of the Vatica genus, which are known to be rich in stilbenoids.
Q2: Which solvents are most effective for extracting this compound?
As a polyphenolic compound, this compound is best extracted using polar solvents. Commonly used solvents for similar compounds include methanol (B129727), ethanol, acetone (B3395972), and aqueous mixtures of these solvents. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds. For stilbenoids, acetone/water and ethanol/water mixtures have shown high recovery rates.
Q3: What are the critical parameters to consider for optimizing this compound extraction?
The efficiency of this compound extraction is influenced by several key parameters:
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Solvent-to-Solid Ratio: A higher ratio generally increases the extraction yield, but an excessively high ratio can lead to unnecessary solvent waste and longer concentration times.
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Extraction Temperature: Elevated temperatures can enhance extraction efficiency; however, polyphenols are often heat-labile and can degrade at temperatures above 60-80°C in conventional extractions.[2]
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Extraction Time: Sufficient extraction time is necessary to ensure the complete diffusion of the target compound from the plant matrix into the solvent.
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Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent penetration and improves extraction efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of this compound in the Crude Extract
Possible Causes:
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Incorrect Plant Material: The plant species, geographical source, or harvest time may result in low concentrations of the target compound.
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Improper Sample Preparation: Inadequate drying or grinding of the plant material can hinder solvent penetration.
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Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for this compound.
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Inefficient Extraction Conditions: The temperature, time, or solvent-to-solid ratio may be inadequate.
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Degradation of this compound: Polyphenolic compounds can be sensitive to high temperatures, prolonged light exposure, and extreme pH levels during extraction.[3][4][5]
Solutions:
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Verify Plant Material: Ensure the correct botanical identification and consider sourcing from a reputable supplier.
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Optimize Sample Preparation: Dry the plant material in a well-ventilated area away from direct sunlight and grind it to a fine, uniform powder (e.g., 40-60 mesh).
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Solvent Selection: Experiment with different polar solvents and aqueous mixtures. An initial trial with 80% methanol or 70% acetone is recommended.
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Optimize Extraction Parameters: Systematically vary the solvent-to-solid ratio, extraction time, and temperature to find the optimal conditions. Refer to the tables below for starting parameters based on related compounds.
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Control Extraction Conditions: To minimize degradation, perform extractions at moderate temperatures (e.g., 40-60°C) and protect the extraction setup from light.
Problem 2: Presence of a Large Amount of Impurities in the Crude Extract
Possible Causes:
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Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds.
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High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds.
Solutions:
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Solvent Partitioning: Perform a liquid-liquid extraction on the crude extract. A common approach for polyphenols is to partition the aqueous extract with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll, followed by extraction with a more selective solvent like ethyl acetate (B1210297).
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Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract. C18 or polyamide cartridges are often effective for purifying polyphenolic compounds.
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Optimize Extraction Temperature: Lowering the extraction temperature may reduce the co-extraction of impurities, although this could also slightly decrease the yield of the target compound.
Problem 3: Difficulty in Isolating Pure this compound from the Crude Extract
Possible Causes:
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Co-elution with Structurally Similar Compounds: The crude extract may contain other polyphenols with similar chromatographic behavior.
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Inappropriate Chromatographic Conditions: The stationary phase or mobile phase used in column chromatography may not be optimal for separation.
Solutions:
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Multi-step Chromatographic Purification: A single chromatographic step is often insufficient. A combination of techniques may be necessary.
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Initial Fractionation: Use vacuum liquid chromatography (VLC) or flash chromatography with silica (B1680970) gel to obtain enriched fractions.
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Fine Purification: Employ Sephadex LH-20 column chromatography, which is particularly effective for separating polyphenolic compounds.
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High-Resolution Separation: Utilize preparative High-Performance Liquid Chromatography (HPLC) with a C18 column for the final purification step.
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Optimize Mobile Phase: Systematically adjust the solvent gradient in HPLC to improve the resolution between this compound and other co-eluting compounds.
Experimental Protocols
Hypothetical Extraction Protocol for this compound
This protocol is a generalized procedure based on common methods for extracting polyphenols and stilbenoids from plant material.
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Preparation of Plant Material:
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Dry the stem bark of the plant material (e.g., Vatica sp.) at room temperature in a well-ventilated area, protected from direct sunlight.
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Grind the dried material into a fine powder (40-60 mesh).
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Solid-Liquid Extraction:
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Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 24 hours with continuous stirring.
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Filter the extract through cheesecloth and then with Whatman No. 1 filter paper.
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Repeat the extraction process on the plant residue two more times.
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Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.
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Solvent Partitioning:
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Suspend the crude methanolic extract in distilled water (500 mL).
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Partition the aqueous suspension sequentially with n-hexane (3 x 500 mL) and then with ethyl acetate (3 x 500 mL).
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Collect the ethyl acetate fraction and concentrate it under reduced pressure to yield the this compound-enriched fraction.
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Chromatographic Purification:
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Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
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Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing the compound of interest.
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Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
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For final purification to obtain high-purity this compound, use preparative HPLC with a C18 column and a mobile phase gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).
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Data Presentation
Table 1: Recommended Starting Parameters for this compound Extraction
| Parameter | Recommended Range | Rationale |
| Solvent | 70-80% Methanol or Acetone in Water | Polyphenols are typically polar; aqueous organic solvents are effective. |
| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | Ensures sufficient solvent for complete extraction without excessive waste. |
| Extraction Temperature | 40 - 60 °C | Balances increased extraction efficiency with minimizing thermal degradation.[2] |
| Extraction Time (Maceration) | 12 - 24 hours (per extraction) | Allows for adequate diffusion of the target compound into the solvent. |
| Number of Extractions | 2 - 3 | Multiple extractions with fresh solvent increase the overall yield. |
Table 2: Comparison of Different Extraction Techniques for Polyphenols
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, potentially lower yield compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency, requires less solvent than maceration. | Can expose compounds to high temperatures for extended periods, risking degradation. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Faster extraction, higher yield, reduced solvent consumption. | Can generate heat, potentially degrading sensitive compounds if not controlled. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very fast, high efficiency, reduced solvent usage. | Risk of localized overheating and degradation of thermolabile compounds. |
Visualizations
Caption: A typical experimental workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low extraction yields of this compound.
References
- 1. This compound | C21H16O6 | CID 25234182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of Temperatures on Polyphenols during Extraction [ouci.dntb.gov.ua]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Isopaucifloral F Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Isopaucifloral F isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common types of isomers of this compound that I might encounter?
A1: this compound is a polyphenolic natural product with a defined stereochemistry, specifically (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one.[1] Given its chiral centers, you can expect to encounter diastereomers and enantiomers. Diastereomers have different physical properties and can often be separated on standard achiral HPLC columns. Enantiomers, being non-superimposable mirror images, require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.
Q2: I am seeing peak splitting or shoulder peaks for this compound. What are the likely causes?
A2: Peak splitting or the appearance of shoulder peaks can be attributed to several factors:
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Co-elution of Isomers: You may be partially separating two or more isomers (diastereomers) that have very similar retention times on your current column.
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Column Overload: Injecting too high a concentration of your sample can saturate the column, leading to peak distortion.
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Inappropriate Solvent for Sample Dissolution: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Column Degradation: A void at the head of the column or contamination can lead to a split flow path and distorted peaks.
-
System Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and splitting.
Q3: How do I choose the right HPLC column for separating this compound isomers?
A3: The choice of column is critical for successful isomer separation.
-
For Diastereomers: A high-resolution reversed-phase C18 or C8 column is a good starting point. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivity for aromatic compounds like this compound.
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For Enantiomers: A chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for a broad range of compounds. The selection of the specific chiral column often requires screening several different phases.
Q4: My resolution between this compound isomers is poor. How can I improve it?
A4: To improve resolution, you can systematically optimize the following parameters:
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Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For ionizable compounds, controlling the pH with a suitable buffer can significantly impact retention and selectivity.
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Gradient Elution: Employing a shallow gradient can help to better separate closely eluting isomers.
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Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes improve selectivity.
Q5: What are the best practices for sample preparation to ensure good chromatographic results for this compound?
A5: Proper sample preparation is crucial for robust and reproducible HPLC analysis.
-
Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase to avoid peak distortion.
-
Filtration: Filter all samples and solvents through a 0.22 µm or 0.45 µm filter to remove particulate matter that can block the column frit and cause high backpressure.
-
Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column.
Troubleshooting Guides
Problem 1: Poor Resolution of Diastereomers
Symptoms: Overlapping peaks or peaks that are not baseline-separated.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase | Modify the organic solvent (e.g., switch from acetonitrile to methanol (B129727) or vice versa). Adjust the mobile phase pH if this compound has ionizable groups. | Improved separation due to changes in selectivity. |
| Inadequate Column Chemistry | Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Biphenyl). | Identification of a column with better selectivity for the isomers. |
| Shallow Gradient Needed | Decrease the gradient slope (e.g., from a 5-50% B over 10 min to 5-50% B over 20 min). | Better separation of closely eluting peaks. |
| Non-Optimal Temperature | Vary the column temperature in 5°C increments (e.g., 25°C, 30°C, 35°C). | Potential improvement in peak shape and resolution. |
Problem 2: No Separation of Enantiomers
Symptoms: A single, symmetrical peak is observed for a sample known to contain a racemic mixture of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Achiral Column Used | Switch to a chiral stationary phase (CSP) column. | Separation of the enantiomers into two distinct peaks. |
| Incorrect Chiral Selector | Screen a variety of CSPs (e.g., cellulose-based, amylose-based, protein-based). | Finding a CSP that provides enantioselectivity for this compound. |
| Inappropriate Mobile Phase for Chiral Separation | For normal phase chiral chromatography, try different ratios of hexane/isopropanol or hexane/ethanol. For reversed-phase, try different organic modifiers and additives. | Optimization of the chiral recognition mechanism, leading to separation. |
Problem 3: Peak Tailing
Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions with Silanols | Use a modern, end-capped column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (if compatible with detection). Lower the mobile phase pH to suppress silanol (B1196071) ionization. | Symmetrical peak shape. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. | Restoration of good peak shape. |
| Sample Overload | Reduce the injection volume or dilute the sample. | Symmetrical peak shape. |
Experimental Protocols
Hypothetical Protocol for Diastereomer Separation of this compound
This protocol is a starting point and should be optimized for your specific sample and instrumentation.
| Parameter | Condition |
| HPLC System: | Agilent 1260 Infinity II or equivalent |
| Column: | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 10-40% B over 20 min, then to 95% B in 2 min, hold for 3 min, return to 10% B in 1 min, and equilibrate for 4 min. |
| Flow Rate: | 1.0 mL/min |
| Column Temperature: | 30°C |
| Injection Volume: | 5 µL |
| Detection: | Diode Array Detector (DAD) at 280 nm and 320 nm |
| Sample Preparation: | Dissolve 1 mg of this compound mixture in 1 mL of 50:50 Methanol:Water. Filter through a 0.22 µm syringe filter. |
Visualizations
References
avoiding degradation of Isopaucifloral F during storage
This technical support center provides guidance on avoiding the degradation of Isopaucifloral F during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from off-white/pale yellow to brown) | Oxidation or degradation of the compound. | Discard the sample and obtain a fresh batch. Review storage conditions to minimize exposure to light and oxygen. |
| Decreased potency or biological activity in assays | Degradation of this compound. | Confirm storage conditions (temperature, humidity, light exposure). Perform analytical tests (e.g., HPLC) to assess purity. |
| Poor solubility compared to a fresh sample | Formation of degradation products or polymers. | Attempt to solubilize in a small amount of a stronger organic solvent (e.g., DMSO) before diluting with the working solvent. If solubility remains an issue, the sample is likely degraded. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Presence of degradation products. | Characterize the new peaks to understand the degradation pathway. Optimize storage conditions to prevent the formation of these impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize exposure to atmospheric oxygen; storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][2]
Q2: How should I store this compound in solution?
A2: Solutions of this compound are more susceptible to degradation than the solid form. If storage in solution is necessary, prepare fresh solutions for each experiment. If short-term storage is unavoidable, store the solution at -80°C in a tightly sealed vial, protected from light. The choice of solvent is also critical; aprotic solvents like DMSO or DMF are generally preferred over protic solvents like methanol (B129727) or ethanol (B145695) to minimize solvolysis. The pH of aqueous buffers should be kept slightly acidic (pH < 7) to reduce the rate of oxidation.
Q3: What are the primary factors that cause the degradation of this compound?
A3: Based on the chemical structure of this compound, a polyphenolic compound, the primary factors leading to its degradation are:
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Oxidation: The numerous hydroxyl groups on the aromatic rings are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1]
-
Light: Exposure to UV or visible light can induce photochemical degradation.[1][2]
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Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[1][3][4]
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pH: In neutral to alkaline conditions, the phenolic hydroxyl groups are more readily deprotonated, making them more susceptible to oxidation.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q4: How can I visually detect if my this compound sample has degraded?
A4: A noticeable change in color, from a pale or off-white powder to a yellow or brownish hue, is a strong indicator of degradation, likely due to oxidation and the formation of quinone-type structures.
Q5: Which analytical techniques are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for monitoring the purity of this compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of any degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure of the compound and detect impurities.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound. The specific conditions may need to be optimized for your particular instrument and column.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in methanol or DMSO to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
This study is designed to identify potential degradation pathways and assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare stock solutions of this compound (1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile:water 1:1).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N. Incubate at 60°C for 4 hours.
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Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound and a stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC (using the protocol above) and LC-MS to determine the percentage of degradation and identify the degradation products.
Data Presentation
Table 1: Hypothetical Stability of Solid this compound Under Different Storage Conditions Over 12 Months
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| -80°C, dark, inert gas | 99.8 | 99.7 | 99.5 |
| -20°C, dark, inert gas | 99.5 | 99.1 | 98.5 |
| 4°C, dark | 98.2 | 96.5 | 93.1 |
| 25°C, dark | 95.3 | 90.1 | 82.4 |
| 25°C, light | 88.7 | 75.4 | 58.9 |
Table 2: Hypothetical Results of a Forced Degradation Study
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical m/z) |
| 0.1N HCl, 60°C, 24h | < 5% | - |
| 0.1N NaOH, 60°C, 4h | 45% | 380, 250 |
| 3% H₂O₂, RT, 24h | 60% | 378 (quinone), 394 (dihydroxylated) |
| 80°C (solid), 48h | 15% | 378 |
| UV light (254 nm), 24h | 35% | 378, various photoproducts |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for a long-term stability study.
References
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Isopaucifloral F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Isopaucifloral F. Given the limited specific data on this compound, the guidance provided is based on established methods for improving the bioavailability of poorly soluble natural products.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of natural polyphenolic compounds like this compound is often attributed to several factors. These include low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and extensive first-pass metabolism in the liver before it can reach systemic circulation.[1][2] Many natural products may also have low permeability across the intestinal epithelium.[1]
Q2: What are the initial steps to consider for enhancing the bioavailability of this compound?
A2: A primary step is to improve the solubility and dissolution rate of the compound.[3][4][5] This can be approached through various formulation strategies. Additionally, understanding the metabolic pathways of this compound is crucial to address limitations imposed by first-pass metabolism.[1][2]
Q3: Are there any predictive in silico tools that can guide formulation development for this compound?
A3: Yes, in silico tools can be valuable in the early stages of drug development.[6] These tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules like this compound, which can help in prioritizing formulation strategies.[6]
Q4: How can I choose the most suitable animal model for in vivo bioavailability studies of this compound?
A4: The choice of an animal model depends on the specific research question. Rats and mice are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and handling feasibility.[7][8] For studies requiring larger blood volumes for metabolite profiling, larger animals like dogs or pigs might be more appropriate.[2] It is important to consider species-specific differences in metabolism.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Employ solubility enhancement techniques such as micronization, formulation as a solid dispersion, or complexation with cyclodextrins.[3][9][10] | Increased dissolution rate and concentration of this compound in the gastrointestinal fluids, leading to improved absorption. |
| Extensive first-pass metabolism | Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if known. Alternatively, develop a prodrug of this compound to mask the metabolic sites.[11] | Reduced pre-systemic metabolism and increased systemic exposure to the parent compound. |
| P-glycoprotein (P-gp) efflux | Investigate if this compound is a substrate for P-gp. If so, co-administer with a known P-gp inhibitor. | Increased intracellular concentration in enterocytes and enhanced absorption. |
| Insufficient absorption time | Formulate this compound in a mucoadhesive delivery system to prolong its residence time in the gastrointestinal tract. | Increased contact time with the absorptive surface of the intestine, potentially leading to higher overall absorption. |
Issue 2: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low compound solubility in assay buffer | Prepare the dosing solution with a non-toxic solubilizing agent (e.g., DMSO, ethanol) at a final concentration that does not affect cell monolayer integrity. | Accurate determination of the apparent permeability coefficient (Papp) without solubility limitations. |
| Compound binding to plasticware | Use low-binding plates and pre-treat pipette tips with the dosing solution. | Minimized loss of compound due to non-specific binding, ensuring accurate quantification. |
| Cell monolayer integrity issues | Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. | Confirmation of a confluent and healthy cell monolayer, ensuring that permeability is not overestimated due to paracellular leakage. |
| Efflux transporter activity | Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. | Identification of active efflux as a mechanism for low permeability. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
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Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a polarized monolayer.
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Monolayer Integrity: Measure the TEER of the cell monolayers to ensure integrity. Values should be consistent with established laboratory standards.
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Dosing Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES). The final solvent concentration should be non-toxic to the cells (typically ≤1%).
-
Permeability Assay:
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For apical-to-basolateral (A-B) transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
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For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.
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Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
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Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound.
Methodology:
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Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.
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Group Allocation: Divide the rats into two groups: intravenous (IV) administration and oral (PO) administration.
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Dosing:
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IV Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline with a co-solvent).
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PO Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg) in a suitable vehicle.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
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Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies for Poorly Soluble Compounds
| Strategy | Mechanism of Action | Potential Advantages | Potential Challenges |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area-to-volume ratio, enhancing dissolution rate.[9] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds; potential for particle aggregation. |
| Solid Dispersions | Disperses the compound in a hydrophilic carrier at the molecular level, forming an amorphous solid.[3] | Significant improvement in dissolution rate and apparent solubility. | Physical instability of the amorphous state (recrystallization); potential for drug-polymer interactions. |
| Complexation with Cyclodextrins | Forms inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin (B1172386) cavity.[10] | Enhances solubility and can protect the drug from degradation. | Limited to compounds that can fit into the cyclodextrin cavity; potential for competition with other molecules. |
| Lipid-Based Formulations (e.g., SEDDS) | The compound is dissolved in a lipid vehicle, which forms an emulsion or microemulsion in the GI tract.[12][13] | Can significantly enhance solubility and absorption, especially for lipophilic compounds. | Potential for GI side effects; physical and chemical stability of the formulation. |
| Prodrug Approach | A bioreversible derivative of the parent drug with improved physicochemical properties (e.g., solubility).[3] | Can overcome multiple barriers to bioavailability (solubility, permeability, metabolism). | Requires careful design to ensure efficient conversion to the active drug in vivo. |
| Co-crystallization | Forms a crystalline solid containing the drug and a co-former in a stoichiometric ratio. | Can improve solubility, dissolution rate, and stability. | Screening for suitable co-formers can be time-consuming. |
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Plausible anti-inflammatory signaling pathways modulated by a polyphenol like this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption, bioavailability, and metabolism of para-nonylphenol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 11. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. ipsf.org [ipsf.org]
dealing with impurities in synthetic Isopaucifloral F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Isopaucifloral F. The information provided addresses common issues related to impurities encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my synthetic this compound?
A1: Synthetic this compound can contain several types of impurities arising from the synthetic route and purification process. These can be broadly categorized as:
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Process-Related Impurities: These are structurally similar to this compound and can include starting materials, intermediates, and byproducts from side reactions. For instance, if protecting groups like benzyl (B1604629) ethers are used, you might find residual benzylated or benzyloxy-substituted impurities.
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Diastereomers: Depending on the stereoselectivity of your synthesis, you may have diastereomers of this compound present. These can be challenging to separate due to their similar physical and chemical properties.
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Catalyst Residues: If a palladium-catalyzed reaction is part of your synthetic route, residual palladium is a common impurity.[[“]] Even after chromatographic purification, significant levels of palladium can remain.[[“]]
-
Solvent Residues: Residual solvents used during the synthesis and purification process can also be present in the final product.
Q2: My final product shows unexpected biological activity or toxicity. Could impurities be the cause?
A2: Yes, impurities can significantly impact the biological activity and toxicity of your final product. Residual palladium, for example, is known to have potentially deleterious effects in biological assays.[[“]] Process-related impurities and diastereomers may have different pharmacological profiles than this compound, leading to misleading results.
Q3: What is the acceptable level of residual palladium in a pharmaceutical compound?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for acceptable limits of metal impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is typically low, and it is crucial to minimize its presence, especially in the final steps of a synthesis.[2] It is recommended to reduce residual palladium to sub-100 ppm levels.[[“]]
Troubleshooting Guides
Issue 1: Presence of an Unexpected Byproduct in the Reaction Mixture
Possible Cause: A common byproduct in syntheses utilizing strong bases like potassium hexamethyldisilazide (KHMDS) is an indenone derivative. This can occur through enolization of the product followed by oxidation.
Troubleshooting Steps:
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Modify the Base: Consider using a weaker base, such as sodium tert-butoxide (NaOtBu), and use a lower molar equivalent. This has been shown to reduce the formation of indenone byproducts in related syntheses.
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Control Reaction Temperature: Running the reaction at a lower temperature may help to minimize side reactions.
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Analyze the Byproduct: Isolate the byproduct using preparative HPLC and characterize its structure using spectroscopic methods (NMR, MS) to confirm its identity. This will help in optimizing the reaction conditions to avoid its formation.
Issue 2: Difficulty in Separating Diastereomers
Possible Cause: The synthesis of this compound involves the formation of multiple stereocenters. Non-stereoselective reactions will lead to the formation of diastereomers which can be difficult to separate by standard chromatography.
Troubleshooting Steps:
-
Optimize Chromatography:
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Column Selection: Use a high-resolution chiral HPLC column for analytical and preparative separations.
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Mobile Phase Optimization: Screen different solvent systems and gradients to improve the resolution between diastereomers.
-
-
Diastereomeric Resolution:
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Derivatization: React the mixture of diastereomers with a chiral resolving agent (e.g., Mosher's acid chloride) to form diastereomeric esters. These derivatives often have larger differences in their physical properties, making them easier to separate by chromatography. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
-
-
Asymmetric Synthesis: If possible, modify the synthetic route to incorporate an asymmetric catalyst or a chiral auxiliary to favor the formation of the desired diastereomer.
Issue 3: High Levels of Residual Palladium Detected in the Final Product
Possible Cause: Palladium catalysts can be difficult to remove completely, especially from polar, poly-phenolic compounds like this compound that may chelate the metal. Standard purification methods like flash column chromatography may not be sufficient.[[“]]
Troubleshooting Steps:
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Metal Scavenging: After the palladium-catalyzed step and initial work-up, treat the reaction mixture with a metal scavenger. There are various commercially available scavengers with different functional groups (e.g., thiol, amine, phosphine) that can bind to palladium.
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Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing both organic and inorganic impurities, including residual metals.
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Activated Carbon Treatment: Stirring the product solution with activated carbon can help in adsorbing residual palladium.
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Quantitative Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify the amount of residual palladium in your final product to ensure it is below the acceptable limit.
Data on Potential Impurities
The following tables summarize quantitative data on impurities that may be encountered in the synthesis of this compound and related compounds.
Table 1: Process-Related Impurities in the Synthesis of trans-Resveratrol (A Precursor Analog)
| Impurity Type | Structure | Observed Level (%) |
| Benzyl-substituted | 2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | 0.05 - 0.3 |
| Benzyloxy-substituted | 3-(benzyloxy)-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | 0.05 - 0.3 |
| Benzyloxy-substituted | 5-{(E)-2-[4-(benzyloxy)phenyl]ethenyl}benzene-1,3-diol | 0.05 - 0.3 |
Data adapted from a study on process-related impurities in trans-resveratrol synthesis and may serve as a reference for potential impurities in this compound synthesis if similar protecting groups are used.[3][4]
Table 2: Residual Palladium Levels After Different Purification Steps
| Purification Method | Average Residual Palladium (ppm) | Average Removal Efficiency (%) |
| Crude Product | ~5000 | N/A |
| After Flash Column Chromatography | ~500 | 90 |
| After Scavenging Resin Treatment | <100 | >98 |
This data is from a pilot study on various palladium-catalyzed reactions and highlights the effectiveness of different purification strategies.[[“]]
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis of this compound
This protocol provides a starting point for developing a specific HPLC method for your synthetic this compound.
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Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
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Mobile Phase:
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Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
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Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or TFA.
-
-
Gradient Elution: A typical gradient could be:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30-35 min: 80% to 20% B
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35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and potential impurities have significant absorbance (e.g., 280 nm and 306 nm).
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Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.
Protocol 2: Palladium Scavenging using a Thiol-Based Resin
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Reaction Work-up: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, toluene, or ethyl acetate).
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Addition of Scavenger: Add a thiol-functionalized silica (B1680970) gel or polymer resin (typically 3-5 equivalents relative to the palladium catalyst loading).
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Stirring: Stir the mixture at room temperature for 2-4 hours, or as recommended by the scavenger manufacturer.
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Filtration: Filter the mixture to remove the resin. Wash the resin with the same solvent to ensure complete recovery of the product.
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Concentration: Concentrate the filtrate under reduced pressure to obtain the product with reduced palladium content.
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Analysis: Analyze the product for residual palladium using ICP-MS.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Potential signaling pathways modulated by this compound in anti-inflammatory and anti-cancer effects.
References
Technical Support Center: Isopaucifloral F Stability in Different Solvent Systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Isopaucifloral F in various solvent systems. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a flavonoid, a class of natural compounds known for their diverse biological activities.[1] Its chemical structure is (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one.[1] Understanding the stability of this compound in different solvents is crucial for accurate experimental results, formulation development, and ensuring its therapeutic efficacy. Instability can lead to degradation, resulting in a loss of potency and the formation of potentially harmful impurities.
Q2: Are there any known stability issues with flavonoids like this compound?
Yes, flavonoids can be susceptible to degradation under various conditions. Factors that can influence their stability include the solvent used, pH, temperature, light exposure, and the presence of oxygen.[2][3] For instance, the presence of a hydroxyl group at certain positions and a double bond in the C-ring of the flavonoid structure can decrease stability.[3]
Q3: Which solvents are commonly used to dissolve this compound and what are the potential stability implications?
While specific data for this compound is limited, common solvents for flavonoids include methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).
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Methanol and Ethanol: These are polar protic solvents often used for extraction and analysis of flavonoids.[4] However, alcohols can potentially react with the compound over time, especially at elevated temperatures.
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DMSO: A strong polar aprotic solvent, DMSO is excellent for solubilizing a wide range of compounds.[5] However, it can affect the stability and catalytic activity of enzymes and may not be suitable for all biological assays.[6] Studies on other compounds in DMSO have shown that the presence of water can be more detrimental to stability than oxygen.[7] It's also important to note that DMSO can be challenging to remove completely.
Q4: How can I monitor the stability of this compound in my experiments?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is essential.[8][9] This method should be able to separate the intact this compound from its degradation products. Regular analysis of your sample over the course of the experiment will allow you to quantify any degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound concentration over time in solution. | Degradation due to solvent, temperature, light, or pH. | Prepare fresh solutions for each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Evaluate the stability in your specific solvent system over a relevant time course. Consider using a different, more inert solvent if degradation is rapid. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a robust stability-indicating HPLC method. |
| Inconsistent results between experimental replicates. | Instability of this compound under assay conditions. | Ensure that all experimental parameters (temperature, incubation time, etc.) are strictly controlled. Prepare and add the this compound solution to the assay at the last possible moment to minimize exposure to potentially destabilizing conditions. |
| Precipitation of this compound from solution. | Poor solubility or solvent evaporation. | Confirm the solubility of this compound in your chosen solvent at the desired concentration. Ensure that solvent evaporation is minimized during storage and handling. |
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Methanol, Ethanol, Acetonitrile, Water, DMSO
-
Acidic solution: 0.1 M Hydrochloric acid (HCl)
-
Basic solution: 0.1 M Sodium hydroxide (B78521) (NaOH)
-
Oxidizing agent: 3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point and identify and quantify any major degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. This compound | C21H16O6 | CID 25234182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Isopaucifloral F Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Isopaucifloral F in cell-based assays. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is most soluble in DMSO. For stock solutions, we recommend preparing a high concentration (e.g., 10-20 mM) in 100% DMSO and storing it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q2: What is the typical effective concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. We recommend performing a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your experimental setup.
Q3: How stable is this compound in cell culture medium?
A3: The stability of this compound in aqueous solutions like cell culture medium has not been extensively characterized. It is advisable to prepare fresh dilutions from the DMSO stock solution for each experiment. If long-term incubation is required, a stability test in your specific medium and conditions is recommended.
Q4: Which cell viability assay is most compatible with this compound?
A4: Several cell viability assays are compatible with this compound, including MTT, MTS, and CellTiter-Glo®.[1][2][3] The choice of assay may depend on your specific experimental needs and available equipment. It is important to note that some natural compounds can interfere with the chemical reactions of certain viability assays.[4] Therefore, it is crucial to include proper controls, such as a vehicle control (DMSO) and a positive control for cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension gently between plating wells. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Inconsistent incubation times | Standardize the incubation time with this compound across all plates and experiments.[5][6] |
| Compound precipitation | Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system if compatible with your cells. |
| Interference with assay reagents | Run a control plate with this compound in cell-free medium to check for any direct interaction with the assay reagents. |
Issue 2: No Observable Effect of this compound
| Potential Cause | Recommended Solution |
| Sub-optimal concentration | Perform a wider dose-response study. The effective concentration may be higher than initially tested. |
| Incorrect timing of analysis | The cellular response to this compound may be time-dependent. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal endpoint.[6][7] |
| Cell line insensitivity | The target of this compound may not be present or active in your chosen cell line. Consider testing a panel of different cell lines. |
| Degradation of the compound | Prepare fresh dilutions of this compound for each experiment. Minimize exposure of the stock solution to light. |
Issue 3: Unexpected Increase in Signal in Cytotoxicity Assays
| Potential Cause | Recommended Solution | | Compound autofluorescence | If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of the assay to check for autofluorescence. | | Enhancement of metabolic activity | At certain concentrations, some compounds can enhance cellular metabolic activity, leading to a false-positive signal in metabolic-based viability assays like MTT. Corroborate results with a different type of assay, such as a trypan blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT to formazan (B1609692) by viable cells.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: In-Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit protein denaturation.[10][11]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10-1000 µg/mL).
-
Control and Standard: Use distilled water as the control. Use a standard anti-inflammatory drug like diclofenac (B195802) sodium at the same concentrations as the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Visualizations
Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity
This diagram illustrates a hypothetical mechanism where this compound induces G1 and G2 cell-cycle arrest, a mechanism observed with other natural anti-cancer compounds like Lappaol F.[12]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 4. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. bepls.com [bepls.com]
- 10. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of Isopaucifloral F purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to improve the efficiency of Isopaucifloral F purification. The information provided is based on established methodologies for the purification of similar natural products, such as flavonoids and other polyphenolic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue: Low Yield of this compound After Extraction
-
Question: We are experiencing a significantly lower than expected yield of this compound from our plant material after the initial extraction. What are the potential causes and solutions?
-
Answer: Low extraction yield can stem from several factors. Firstly, the choice of solvent is critical. The polarity of the solvent should be optimized to match that of this compound. A systematic approach, testing a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695), methanol), is recommended. For polyphenolic compounds, alcohols like ethanol or methanol (B129727) are often effective.[1] Secondly, the extraction technique plays a significant role. Methods like reflux extraction can enhance efficiency.[2] Ensure that the plant material is ground to a fine powder to maximize the surface area for solvent interaction.[2][3] Finally, the ratio of solvent to plant material and the extraction time and temperature should be optimized. Increasing the solvent-to-material ratio can improve extraction recovery up to a certain point.[2]
Issue: Poor Resolution and Peak Tailing in HPLC
-
Question: During HPLC purification of this compound, we are observing poor peak resolution and significant peak tailing. How can we improve our chromatographic separation?
-
Answer: Poor resolution and peak tailing in HPLC are common issues that can often be resolved by addressing several factors. Ensure your mobile phase components are miscible and properly degassed, as air bubbles can disrupt the system.[4][5] Check for any leaks in the system, particularly at pump fittings and seals, which can cause erratic retention times and noisy baselines.[4] The mobile phase composition is a critical factor; for reverse-phase chromatography, the organic solvent concentration significantly impacts retention.[6] Consider adjusting the gradient or isocratic conditions. If the compound is acidic or basic, adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape. The column itself could be the source of the problem. If the column is old or has been used extensively, the stationary phase may be degraded. Contamination of the guard or analytical column can also lead to these issues.[4][7] Flushing the column or, if necessary, replacing it might be required.
Issue: Compound Appears to Decompose on the Silica (B1680970) Gel Column
-
Question: We suspect that this compound is degrading during flash chromatography on a silica gel column. How can we confirm this and what are the alternatives?
-
Answer: To confirm instability on silica gel, you can perform a simple test by spotting your sample on a TLC plate, letting it sit for an extended period, and then developing it to see if degradation products appear.[7] If decomposition is confirmed, you have a few options. You can deactivate the silica gel by treating it with a base, such as triethylamine, mixed into the solvent system to reduce its acidity.[7] Alternatively, you could switch to a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18) for reverse-phase chromatography.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound purification?
A1: For a polyphenolic compound like this compound, a good starting point for method development in reverse-phase HPLC would be a C18 column.[8][9] The mobile phase could consist of a gradient of water and acetonitrile (B52724) or methanol, with both solvents containing a small amount of an acid modifier like 0.1% formic acid to improve peak shape.[10] A typical gradient might run from 10% organic solvent to 90% over 20-30 minutes. The flow rate would depend on the column dimensions, but 1 mL/min is common for a 4.6 mm ID column. Detection is often performed using a UV detector at a wavelength where the compound has maximum absorbance.
Q2: How can I efficiently remove non-polar impurities from my initial extract?
A2: A common and effective method to remove non-polar compounds is through liquid-liquid extraction or a filtration process.[2] After an initial extraction with a polar solvent like 95% ethanol, the extract can be concentrated to remove the ethanol, diluted with water, and then partitioned against a non-polar solvent like hexane (B92381) or chloroform. The non-polar impurities will preferentially move into the organic phase, leaving the more polar this compound in the aqueous phase.
Q3: What are the best practices for sample preparation before injection into an HPLC system?
A3: Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results. Your sample should be dissolved in the mobile phase if possible.[11] It is critical to filter all samples through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[11]
Q4: How can I increase the throughput of my purification process?
A4: To increase throughput, you can consider optimizing your chromatography method to reduce run times. This can be achieved by using shorter columns with smaller particle sizes (as in UPLC) or by optimizing the gradient to elute the target compound faster.[8] Another approach is to use larger-scale preparative HPLC columns to process more material in a single run. Additionally, techniques like solid-phase extraction (SPE) can be used as a preliminary purification step to enrich the sample and remove major contaminants before the final HPLC step, thus reducing the load on the HPLC system.[1][12]
Quantitative Data Summary
The following tables provide a hypothetical summary of how different experimental parameters can affect the purification of a compound like this compound.
Table 1: Effect of Extraction Solvent on this compound Yield
| Solvent System | Extraction Time (hours) | Yield (%) | Purity (%) |
| 100% Hexane | 6 | 5 | 15 |
| 100% Dichloromethane | 6 | 15 | 30 |
| 100% Ethyl Acetate (B1210297) | 6 | 40 | 55 |
| 80% Ethanol | 6 | 75 | 60 |
| 100% Methanol | 6 | 85 | 50 |
Table 2: Influence of Mobile Phase Modifier on HPLC Peak Symmetry
| Mobile Phase Modifier (in Water/Acetonitrile) | Peak Asymmetry Factor |
| None | 2.1 |
| 0.1% Formic Acid | 1.2 |
| 0.1% Trifluoroacetic Acid | 1.1 |
| 10 mM Ammonium Acetate | 1.4 |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
-
Preparation of Plant Material: Dry the plant material and grind it into a fine powder (approximately 40 mesh).[2]
-
Solvent Extraction: Macerate the powdered plant material in 80% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature.
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Liquid-Liquid Partitioning: Resuspend the concentrated aqueous extract in water and perform a liquid-liquid extraction with an equal volume of hexane to remove non-polar impurities. Repeat this step three times.
-
Final Extraction: Extract the remaining aqueous layer with ethyl acetate three times. The this compound is expected to partition into the ethyl acetate phase.
-
Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness to obtain the crude this compound extract.
Protocol 2: HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase composition (e.g., 90% water with 0.1% formic acid / 10% acetonitrile with 0.1% formic acid) and filter through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Gradient from 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Gradient from 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new, simple, highly scalable, and efficient protocol for genomic DNA extraction from diverse plant taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. lcms.cz [lcms.cz]
- 7. Chromatography [chem.rochester.edu]
- 8. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting Guide by Spinco | PDF | High Performance Liquid Chromatography | Solvent [scribd.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Isopaucifloral F and Resveratrol
For Immediate Release
In the landscape of polyphenolic compounds, resveratrol (B1683913) has long held a prominent position due to its well-documented antioxidant, anti-inflammatory, and anticancer properties. However, emerging research is shedding light on its derivatives, such as Isopaucifloral F, a resveratrol dimer. This guide provides a comprehensive comparison of the biological activities of this compound and resveratrol, drawing upon available experimental data to offer a quantitative and qualitative analysis for researchers, scientists, and drug development professionals.
I. At a Glance: Comparative Biological Activity
While direct comparative studies with quantitative IC50 values under identical experimental conditions are limited, the existing literature indicates that both this compound and resveratrol exhibit a similar spectrum of biological activities. Both compounds are recognized for their potential as antioxidant, anti-inflammatory, and anticancer agents.
II. Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of resveratrol. It is important to note that a direct comparison with this compound is challenging due to the current lack of publicly available, specific IC50 values for this compound in the reviewed literature.
Table 1: Antioxidant Activity of Resveratrol
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | 15.54 µg/mL | [1] |
| DPPH Radical Scavenging | 0.131 mM | [2] |
Lower IC50 values indicate higher antioxidant potency.
Table 2: Anticancer Activity of Resveratrol (MCF-7 Human Breast Cancer Cell Line)
| Treatment Duration | IC50 Value | Reference |
| 24 hours | 51.18 µM | [3] |
| 24 hours | 238 µM | [4] |
| 24 hours | 131.00 µM | [5] |
| 48 hours | 400-500 µM | [6] |
Lower IC50 values indicate higher cytotoxic potency against cancer cells.
Note: The variability in IC50 values for resveratrol can be attributed to differences in experimental protocols, including cell density, treatment duration, and assay conditions.
III. Experimental Methodologies
To ensure reproducibility and accurate interpretation of the presented data, this section details the experimental protocols for the key assays used to evaluate the biological activities of these compounds.
A. Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant activity of the compounds is determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
-
A solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compound (resveratrol or this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
B. Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
C. Anticancer Activity Assessment: MTT Assay on MCF-7 Cells
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
MCF-7 human breast cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
IV. Signaling Pathways and Experimental Workflows
The biological effects of both this compound and resveratrol are mediated through the modulation of various cellular signaling pathways. Diagrams illustrating these pathways and the experimental workflows are provided below.
Signaling Pathways
Caption: Key signaling pathways modulated by Resveratrol and this compound.
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of Resveratrol and Derivatives Produced by Grapevine Cell Suspensions in a 14 L Stirred Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol and its dimers ε-viniferin and δ-viniferin in red wine protect vascular endothelial cells by a similar mechanism with different potency and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Isopaucifloral F and Paucifloral F: Unveiling the Nuances of Two Resveratrol-Derived Polyphenols
For Immediate Release
In the intricate world of natural product chemistry, the subtle distinctions between structurally similar molecules can lead to profound differences in biological activity. This guide offers a detailed comparative analysis of two such molecules: Isopaucifloral F and Paucifloral F. Both are polyphenolic compounds derived from the well-known stilbenoid, resveratrol, and have garnered attention for their potential therapeutic properties. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their chemical structures, biological activities, and the experimental methodologies used for their evaluation.
Chemical Structure and Stereochemistry: A Tale of Two Isomers
This compound and Paucifloral F are constitutional isomers, sharing the same molecular formula but differing in the connectivity of their atoms. Both possess a core indanone structure, a key feature for their biological functions. The arrangement of the phenolic rings distinguishes one from the other, influencing their three-dimensional shape and, consequently, their interaction with biological targets.
Table 1: Physicochemical Properties of this compound and Pauciflorol F
| Property | This compound | Pauciflorol F |
| Molecular Formula | C₂₁H₁₆O₆ | C₂₁H₁₆O₆ |
| Molecular Weight | 364.35 g/mol | 364.35 g/mol |
| General Class | Polyphenol, Resveratrol Dimer, Indanone | Polyphenol, Resveratrol Dimer, Indanone |
| Source | Found in various plants, including some red wines[1][2]. | Isolated from the stem bark of Vatica pauciflora[1]. |
The biological activity of these compounds is critically dependent on their stereochemistry. Studies involving the enantioselective synthesis of (+)- and (-)-pauciflorol F have been conducted to elucidate the specific roles of each enantiomer[3][4]. Notably, a study that evaluated racemic mixtures of both (±)-pauciflorol F and (±)-isopaucifloral F in the National Cancer Institute's 60-cell line screen found no significant anticancer activity, underscoring the importance of stereospecificity for their biological function[5].
Comparative Biological Activities: A Landscape of Potential
Table 2: Overview of Reported Biological Activities
| Biological Activity | This compound | Pauciflorol F |
| Anticancer | Reported to have anticancer properties, though racemic mixtures showed no significant activity in the NCI-60 screen[1][2][5]. | Also reported to have anticancer potential, with similar observations for racemic mixtures[1][5]. |
| Anti-inflammatory | Exhibits anti-inflammatory activities[1][6]. | Possesses anti-inflammatory properties[1][6]. |
| Antioxidant | Demonstrates antioxidant effects[1][2]. | Shows antioxidant activity[1]. |
| Anti-HIV | Reported to have anti-HIV activity[1][6]. | Reported to have anti-HIV activity[1][6]. |
| Antifungal | Exhibits antifungal properties[1][2]. | Possesses antifungal activity[1][6]. |
Experimental Protocols: Methodologies for Evaluation
To facilitate further research and comparative studies, this section outlines standard experimental protocols for assessing the key biological activities of this compound and Pauciflorol F.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Pauciflorol F and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: NF-κB Reporter Assay
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a NF-κB luciferase reporter plasmid.
-
Compound Treatment: Treat the transfected cells with this compound or Pauciflorol F for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Determine the inhibition of NF-κB activation by the compounds.
Antioxidant Activity: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Reagent Preparation: Prepare a fluorescein (B123965) solution, a free radical initiator (AAPH), and Trolox standards.
-
Reaction Mixture: In a 96-well plate, add the fluorescein solution and the test compound (this compound or Pauciflorol F) or Trolox standard.
-
Initiation: Add the AAPH solution to initiate the radical reaction.
-
Fluorescence Measurement: Monitor the fluorescence decay every minute for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) and compare it to the Trolox standard curve to determine the ORAC value in Trolox equivalents (TE).
Signaling Pathways and Experimental Workflows
The biological effects of this compound and Pauciflorol F are mediated through their interaction with various cellular signaling pathways. As polyphenols, they are anticipated to modulate pathways involved in inflammation and oxidative stress.
Caption: Proposed anti-inflammatory signaling pathway of this compound and Pauciflorol F.
References
- 1. researchgate.net [researchgate.net]
- 2. udspace.udel.edu [udspace.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of (+)- and (-)-pauciflorol F: confirmation of absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemically enabled total synthesis of anti-cancer natural products: the total synthesis of (±)-pauciflorol F and (±)-isopauciflorol F, electrooxidative methods development, and efforts toward a versatile total synthesis of 12-deoxyphorbol [udspace.udel.edu]
- 6. tandfonline.com [tandfonline.com]
Validating the Anticancer Effects of Isopaucifloral F in vivo: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals: This guide is intended to provide a comprehensive comparison of the in vivo anticancer effects of Isopaucifloral F with alternative compounds. However, a thorough search of the current scientific literature did not yield any studies on a compound specifically named "this compound."
This suggests that "this compound" may be a novel or very recently discovered compound for which in vivo anticancer research has not yet been published. Alternatively, there may be a misspelling of the compound's name.
While we are unable to provide a direct comparison for this compound at this time, we have compiled a guide based on a related and well-studied compound, Lappaol F , which also demonstrates significant anticancer properties. This guide will serve as a template for how such a comparison for this compound could be structured once data becomes available. We will compare the in vivo anticancer effects of Lappaol F to a standard chemotherapeutic agent, Paclitaxel .
Comparative Analysis: Lappaol F vs. Paclitaxel in a Xenograft Model
This section compares the in vivo antitumor efficacy of Lappaol F and Paclitaxel in a human colon cancer (SW480) xenograft mouse model.
Quantitative Data Summary
| Treatment Group | Dosage | Mean Tumor Volume Inhibition (%) | Mean Tumor Weight Reduction (%) | Notes |
| Vehicle Control | - | 0 | 0 | - |
| Lappaol F | 10 mg/kg/d | 48%[1] | 52%[1] | Continuous administration for 15 days.[1] |
| Lappaol F | 20 mg/kg/d | 55%[1] | 57%[1] | Continuous administration for 15 days.[1] |
| Paclitaxel | 10 mg/kg | 48%[1] | 40%[1] | - |
Data from a study on human colon cancer (SW480) xenografts in nude mice.[1]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is the protocol for the in vivo xenograft study cited above.
Cell Culture and Xenograft Model:
-
Cell Line: Human colon adenocarcinoma cell line, SW480.
-
Animal Model: Athymic nude mice.
-
Cell Implantation: 1-2 x 107 SW480 cells were injected subcutaneously into the right flank of each mouse.[2]
-
Tumor Development: Therapy was initiated when the mean tumor volume reached 100-200 mm3.[2]
Treatment Administration:
-
Lappaol F: Administered daily for 15 consecutive days at doses of 10 mg/kg and 20 mg/kg.[1]
-
Paclitaxel: Administered at a dose of 10 mg/kg.[1]
-
Vehicle Control: The specific vehicle used for dissolving the compounds was administered to the control group.
Efficacy Evaluation:
-
Tumor Measurement: Tumor volumes were calculated using the formula: 1/2 (length x width2).[2]
-
Tumor Growth Inhibition: Calculated as a percentage of the reduction in mean tumor size in treated groups compared to the vehicle control group.[2]
-
Tumor Weight: At the end of the study, tumors were excised and weighed.
-
Toxicity Monitoring: Animal body weight was monitored throughout the study as a general indicator of toxicity. Lappaol F was reported to be well-tolerated without significant toxicity.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
Signaling Pathway of Lappaol F
Lappaol F has been shown to induce cell cycle arrest and apoptosis in cancer cells. One of its key mechanisms involves the regulation of the p21, cyclin B1, and CDK1 pathway.[3]
References
- 1. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro Antioxidant Assays for Flavonoids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of common in vitro antioxidant assays relevant to the study of flavonoids, a class of polyphenolic compounds known for their significant antioxidant properties. While this document aims to discuss these assays in the context of Isopaucifloral F, a specific isoflavonoid (B1168493) of interest, a thorough literature search did not yield specific quantitative data for this compound across the standardized antioxidant assays (DPPH, ABTS, FRAP, and ORAC). Therefore, to illustrate the comparative framework, the well-characterized flavonoid, Quercetin, will be used as a representative example for data presentation.
This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of the antioxidant potential of natural products and synthetic compounds.
Data Presentation: Comparative Antioxidant Activity of Quercetin
The following table summarizes typical antioxidant activity values for Quercetin, a widely studied flavonoid, across four common antioxidant assays. These values are presented as IC50 (the concentration required to scavenge 50% of free radicals) or in Trolox equivalents, providing a standardized measure of antioxidant capacity.
| Antioxidant Assay | Quercetin (Typical Values) | Positive Control (Typical Values) | Principle of Method |
| DPPH Radical Scavenging Assay | IC50: ~2-10 µM | Ascorbic Acid (IC50: ~20-50 µM) | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. |
| ABTS Radical Cation Scavenging Assay | IC50: ~1-5 µM | Trolox (IC50: ~5-15 µM) | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | ~4000-8000 µmol Fe(II)/g | Trolox (~2500 µmol Fe(II)/g) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | ~20,000-30,000 µmol TE/g | Trolox (by definition, 1 µmol TE/g) | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH. |
Note: The IC50 and equivalent values can vary depending on the specific experimental conditions, including solvent, pH, and incubation time.
Experimental Protocols
Detailed methodologies for the four key antioxidant assays are provided below. These protocols are generalized and may require optimization for specific compounds and laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the test compound (e.g., this compound or Quercetin) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Assay: In a 96-well microplate, add 100 µL of the test sample dilutions to respective wells. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and serial dilutions as described for the DPPH assay.
-
Assay: In a 96-well microplate, add 20 µL of the test sample dilutions to respective wells. Add 180 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The ferrous form has an intense blue color, and the change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of the test compound and serial dilutions.
-
Assay: Add 30 µL of the test sample dilutions to a 96-well microplate. Add 270 µL of the FRAP reagent to each well and mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as mM Fe(II) equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
Reagent Preparation: Prepare a working solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4). Prepare a fresh solution of AAPH in the same buffer. Prepare a standard solution of Trolox.
-
Sample Preparation: Prepare a stock solution of the test compound and serial dilutions in phosphate buffer.
-
Assay: In a black 96-well microplate, add 25 µL of the test sample, blank (buffer), or Trolox standard to the wells. Add 150 µL of the fluorescein working solution to all wells. Incubate the plate at 37°C for 10-15 minutes.
-
Initiation and Measurement: Initiate the reaction by adding 25 µL of the AAPH solution to all wells. Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation: Calculate the area under the curve (AUC) for each sample, blank, and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound.
Mandatory Visualizations
A Comparative Guide to the Synthesis of Isopaucifloral F
For Researchers, Scientists, and Drug Development Professionals
Isopaucifloral F, a naturally occurring polyphenolic compound, has garnered significant interest within the scientific community due to its promising anti-inflammatory, anticancer, and antioxidant properties. As a resveratrol (B1683913) dimer, its therapeutic potential has spurred the development of various synthetic strategies aimed at efficient and scalable production. This guide provides an objective comparison of key methods for the synthesis of this compound, supported by available experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methods
The total synthesis of this compound has been approached through several distinct methodologies, primarily diverging in their key bond-forming strategies. Below is a summary of the prominent synthetic routes, with a focus on their starting materials, key reactions, and reported yields.
| Starting Material | Key Reactions | Overall Yield (%) | Reference |
| 3,5-Dimethoxybenzoic acid | Dimerization, Wittig-Horner reaction, BF₃·Et₂O mediated cyclization, Demethylation | Not explicitly stated in reviews | (Method primarily attributed to Zhong et al.)[1] |
| Diaryl alcohol | Acid-catalyzed 5-endo-trig cyclization, Oxidation, Deprotection | Not explicitly stated in reviews | (Method primarily attributed to Snyder et al.)[2] |
| Dienyl Sulfoxide | Sulfoxide-Based Enantioselective Nazarov Cyclization | Not explicitly stated in reviews | (Enantioselective approach) |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and optimization of synthetic routes. The following sections outline the methodologies for the key synthetic strategies identified.
Method 1: Synthesis from 3,5-Dimethoxybenzoic Acid (Zhong et al. approach)
This approach utilizes a sequential process involving dimerization, olefination, and cyclization to construct the core structure of this compound.
Step 1: Dimerization of 3,5-Dimethoxybenzoic acid
-
Reagents: 3,5-Dimethoxybenzoic acid, Li-naphthalene reagent.
-
Procedure: 3,5-Dimethoxybenzoic acid is dimerized in the presence of a Li-naphthalene reagent to yield the corresponding diaryl ketone.
-
Yield: 55% for the diaryl ketone product.[1]
Step 2: Wittig-Horner Reaction
-
Reagents: Diaryl ketone from Step 1, phosphonate (B1237965) ylide.
-
Procedure: The diaryl ketone is subjected to a Wittig-Horner reaction to introduce the necessary olefinic bond.
Step 3: Cyclization and Demethylation
-
Reagents: Product from Step 2, BF₃·Et₂O, demethylating agent.
-
Procedure: The intermediate is treated with BF₃·Et₂O to induce a cyclization, forming the trans-2,3-aryl indanone core. This is followed by the removal of the methyl protective groups to afford (±)-isopaucifloral F.[1]
-
Yield: 85% for the cyclized product and 54% for the final demethylation step.[1]
Method 2: Acid-Catalyzed Cyclization of a Diaryl Alcohol (Snyder et al. approach)
This strategy relies on an acid-promoted cyclization of a diaryl alcohol to form the cyclopentane (B165970) ring of this compound.
Step 1: Formation of the Diaryl Alcohol
-
Procedure: An addition reaction is performed to synthesize the precursor diaryl alcohol.
Step 2: Acid-Catalyzed 5-endo-trig Cyclization
-
Reagents: Diaryl alcohol, Trifluoroacetic acid (TFA).
-
Procedure: The diaryl alcohol is treated with TFA, which promotes the formation of a cation that subsequently undergoes a 5-endo-trig cyclization to form the cyclopentane ring. The resulting trifluoroacetate (B77799) product is then saponified.[2]
Step 3: Oxidation and Deprotection
-
Procedure: The cyclized intermediate is oxidized and then deprotected to yield this compound.[2]
Experimental and Logical Workflows
To visually represent the synthetic strategies, the following diagrams have been generated using the DOT language.
References
Isopaucifloral F: A Potential Natural Antifungal Agent Awaiting Quantitative Efficacy Data for Commercial Comparison
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Isopaucifloral F, a polyphenolic natural product, has been noted for its potential antifungal properties. However, a comprehensive comparison with established commercial fungicides is currently hampered by a lack of publicly available, quantitative data on its efficacy against specific plant pathogens.
While the scientific literature mentions the antifungal, antibiotic, and anti-inflammatory activities of this compound, specific minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values against common plant pathogenic fungi remain largely unpublished. This data is crucial for a direct and meaningful performance comparison with commercially available fungicides.
This guide aims to provide a framework for such a comparison, summarizing the available information on commercial fungicides and outlining the experimental data required for this compound to be evaluated as a viable alternative.
Commercial Fungicide Efficacy: A Snapshot
To provide a baseline for comparison, the following table summarizes the efficacy of several commercial fungicides against two economically important plant pathogens, Fusarium oxysporum and Botrytis cinerea. The data is compiled from various scientific studies and is presented as either the percentage of mycelial growth inhibition or EC50 values.
Table 1: Antifungal Efficacy of Commercial Fungicides against Select Plant Pathogens
| Fungicide Class | Active Ingredient | Target Pathogen | Efficacy Measurement | Concentration | Efficacy |
| Benzimidazole | Carbendazim | Fusarium oxysporum | Mycelial Growth Inhibition | 100 ppm | 100% |
| Strobilurin | Azoxystrobin | Fusarium oxysporum | Mycelial Growth Inhibition | 250 ppm | 61.04% |
| Dicarboximide | Iprodione | Botrytis cinerea | - | - | Moderate |
| Anilinopyrimidine | Pyrimethanil | Botrytis cinerea | - | - | Moderate |
| Phenylpyrrole | Fludioxonil | Botrytis cinerea | - | - | Effective |
| Carboxamide | Boscalid | Botrytis cinerea | - | - | Most Effective |
Note: Efficacy data can vary based on the specific fungal isolate, experimental conditions, and formulation of the fungicide.
Experimental Protocols for Antifungal Efficacy Testing
To generate the necessary comparative data for this compound, standardized in vitro antifungal susceptibility testing is required. The following protocols are widely accepted in the scientific community.
Fungal Isolates and Culture Conditions
Pure cultures of relevant plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani) should be obtained from a reputable culture collection. The fungi are typically maintained on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at an appropriate temperature (e.g., 25°C).
In Vitro Antifungal Susceptibility Testing
The antifungal activity of this compound and commercial fungicides can be determined using methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).
-
Broth Microdilution Method: This method involves preparing a serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of fungal spores or mycelial fragments is then added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Agar Dilution Method: In this method, the test compounds are incorporated into a solid growth medium (e.g., PDA) at various concentrations. The surface of the agar is then inoculated with the test fungus. The EC50 value, the concentration that inhibits fungal growth by 50%, is determined by measuring the radial growth of the fungal colony over time compared to a control without the compound.
The following diagram illustrates a generalized workflow for evaluating the antifungal efficacy of a test compound.
Potential Signaling Pathways for Antifungal Action
The precise mechanism of action for this compound is not yet elucidated. However, many natural polyphenolic compounds exert their antifungal effects through various mechanisms. The diagram below illustrates potential antifungal signaling pathways that could be investigated for this compound.
Future Outlook
This compound represents a promising natural compound with the potential for development as a novel fungicide. However, to move forward, rigorous scientific investigation is required to generate the quantitative efficacy data necessary for a thorough comparison with existing commercial products. Future research should focus on:
-
In vitro susceptibility testing of this compound against a broad panel of economically important plant pathogenic fungi to determine MIC and EC50 values.
-
In vivo studies to evaluate the efficacy of this compound in controlling plant diseases under greenhouse and field conditions.
-
Mechanism of action studies to elucidate the specific cellular targets and signaling pathways affected by this compound in fungal cells.
The generation of this data will be instrumental in positioning this compound as a potential bio-fungicide and will provide the necessary foundation for its further development and potential commercialization.
Isopaucifloral F: A Comparative Analysis for Therapeutic Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of Isopaucifloral F, a polyphenolic natural product, against established therapeutic agents in the fields of oncology, inflammation, and mycology. While this compound has been qualitatively reported to possess a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antifungal properties, a lack of publicly available quantitative data, such as IC50 and MIC values, currently limits a direct, data-driven comparison.[1] This guide, therefore, presents the available information on this compound alongside quantitative data for well-established comparator drugs, providing a framework for its potential therapeutic validation.
Quantitative Comparison of Therapeutic Agents
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following tables summarize the efficacy of established therapeutic agents that would serve as relevant comparators should such data for this compound become available.
Table 1: Anticancer Activity of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.1 - 4 |
| MDA-MB-231 | Breast Cancer | 1 |
Table 2: Anti-inflammatory Activity of Celecoxib
| Target | IC50 (nM) |
| Cyclooxygenase-2 (COX-2) | 40 |
Table 3: Antifungal Activity of Fluconazole
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the potential mechanisms of action and the experimental procedures involved in validating therapeutic agents, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the comparison tables. These methodologies provide a standardized basis for the potential evaluation of this compound.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Doxorubicin, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
COX-2 Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., Celecoxib, this compound)
-
Assay buffer
-
Detection reagent (e.g., a probe that measures prostaglandin H2 production)
-
96-well plates
-
Fluorometric or colorimetric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (a known COX-2 inhibitor like Celecoxib) and a negative control (vehicle).
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Signal Detection: Immediately measure the production of prostaglandins (or a related product) over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.
Broth Microdilution Assay for Antifungal Activity
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium (buffered with MOPS)
-
Test compound (e.g., Fluconazole, this compound)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to CLSI guidelines.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Test compound (e.g., this compound)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well plates
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Sample Addition: Add the different concentrations of the test compound or positive control to the wells containing the DPPH solution. A blank well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
Conclusion
This compound presents an interesting profile of potential therapeutic activities. However, the current lack of quantitative data makes a direct comparison with established drugs challenging. The experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers aiming to conduct further investigations into the therapeutic potential of this compound. Rigorous, standardized in vitro and in vivo studies are essential to quantify its efficacy and elucidate its mechanisms of action, which will be crucial for its potential development as a novel therapeutic agent.
References
Isopaucifloral F: A Comparative Analysis within the Indanone Class
For Immediate Release
[City, State] – [Date] – Isopaucifloral F, a polyphenolic natural product featuring a complex indanone core, has garnered attention within the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of this compound against other notable indanone compounds, offering a resource for researchers, scientists, and drug development professionals. The comparison focuses on their biological activities, supported by available experimental data, to delineate the unique position of this compound in this significant class of molecules.
This compound and its isomer, Pauciflorol F, are known to possess a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, anti-HIV, and anti-fungal properties.[1] However, a quantitative comparison of their potency has been challenging due to limited publicly available data. This guide synthesizes the existing information to provide a clear comparative overview.
Quantitative Comparison of Bioactive Indanones
To facilitate a direct comparison of the biological potency of this compound and related indanone compounds, the following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Biological Activity | Cell Line/Target | IC50 Value | Reference |
| Nakiterpiosinone | Cytotoxicity | P388 mouse leukemia | 10 ng/mL | [1] |
| (±)-Isopaucifloral F | Cytotoxicity | NCI-60 Cell Line Panel | No appreciable activity | [2] |
| (±)-Paucifloral F | Cytotoxicity | NCI-60 Cell Line Panel | No appreciable activity | [2] |
| Resveratrol (B1683913) Derivative (Compound 15) | Cytotoxicity | Hela, A549, SGC7901 | 4.042 ± 0.16 µM, 27.72 ± 1.45 µM, 3.93 ± 0.37 µM | [3] |
| Resveratrol Derivative (Compound 22) | Anti-inflammatory (NO inhibition) | 0.7 ± 0.15 µM | [3] | |
| Resveratrol Derivative (Compound 23) | Anti-inflammatory (NO inhibition) | 0.6 ± 0.12 µM | [3] |
Note: The lack of specific IC50 values for this compound and Paucifloral F in various assays highlights a significant gap in the current research landscape. The data for resveratrol derivatives, which share a common biosynthetic precursor with this compound, are included to provide context on the potential potency of related polyphenolic compounds.
Experimental Methodologies
The biological activities of indanone compounds are typically evaluated using a range of standardized in vitro assays. The following are detailed protocols for key experiments relevant to the activities of this compound and its analogs.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Putative anti-inflammatory mechanism of indanone compounds.
References
A Comparative Guide to the Efficacy of Lappaol F: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Lappaol F, a natural lignan (B3055560) with demonstrated anticancer and anti-inflammatory properties. Due to the limited availability of specific experimental data for Isopaucifloral F, this guide focuses on Lappaol F, a closely related compound isolated from Arctium lappa L.[1][2]. The performance of Lappaol F is compared against established therapeutic agents in the fields of oncology and inflammation. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Anticancer Efficacy: Lappaol F vs. Standard Chemotherapeutic Agents
Lappaol F has shown significant promise as an anticancer agent, exhibiting cytotoxic effects across various cancer cell lines and inhibiting tumor growth in animal models.[2][3][4] This section compares its efficacy against two widely used chemotherapy drugs, Paclitaxel and Doxorubicin (B1662922).
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Lappaol F, Paclitaxel, and Doxorubicin in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| Lappaol F | HeLa | Cervical Cancer | 41.5 | [4] |
| MDA-MB-231 | Breast Cancer | 26.0 | [4] | |
| SW480 | Colorectal Cancer | 45.3 | [4] | |
| PC3 | Prostate Cancer | 42.9 | [4] | |
| Paclitaxel | A2780 | Ovarian Cancer | ~0.0037 | [5] |
| Doxorubicin | HCT116 | Colon Cancer | ~24.3 (µg/ml) | [6] |
| PC3 | Prostate Cancer | ~2.64 (µg/ml) | [6] | |
| Hep-G2 | Liver Cancer | ~14.72 (µg/ml) | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models in mice provide crucial information about a compound's efficacy in a living organism.
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition | Reference |
| Lappaol F | SW480 (Colon) Xenograft | 10 mg/kg/day | 52% (by weight) | [4] |
| 20 mg/kg/day | 57% (by weight) | [4] | ||
| Paclitaxel | SW480 (Colon) Xenograft | 10 mg/kg | 40% (by weight) | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Lappaol F, Paclitaxel, Doxorubicin) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]
Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., SW480) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound (e.g., Lappaol F, Paclitaxel) or a vehicle control, typically via intravenous or intraperitoneal injection, for a specified period.[4]
-
Tumor Measurement: Tumor volume and weight are measured at regular intervals.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.[4]
Signaling Pathway of Lappaol F in Cancer
Lappaol F exerts its anticancer effects through the induction of cell cycle arrest and apoptosis.[2][3] One of the key mechanisms involves the inhibition of the Hippo-Yes-associated protein (YAP) signaling pathway.[1][4]
Caption: Lappaol F inhibits the YAP signaling pathway to suppress tumor growth.
Anti-inflammatory Efficacy: Lappaol F vs. Standard Anti-inflammatory Drugs
Lappaol F has also been reported to possess anti-inflammatory properties.[1] This section compares its potential efficacy with well-known anti-inflammatory drugs, Dexamethasone and Ibuprofen. While direct comparative quantitative data for Lappaol F is limited, this section outlines the general mechanisms and provides a framework for future comparative studies.
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators in cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Key In Vitro Effects | Reference |
| Lappaol F | Inhibition of nitric oxide production | [1] |
| Dexamethasone | Suppression of T cell IFN-γ production | [7] |
| Ibuprofen | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis | [8][9] |
In Vivo Anti-inflammatory Activity
Animal models of inflammation, such as carrageenan-induced paw edema, are used to evaluate the in vivo anti-inflammatory efficacy of compounds.
| Compound | In Vivo Model | Key Effects | Reference |
| Arctium lappa extract | Carrageenan-induced rat paw edema | Significant decrease in edema | [10] |
| Dexamethasone | Allergic airway inflammation in mice | Reduction in pulmonary inflammation | [11][12] |
| Ibuprofen | Carrageenan-induced inflammation | Sustained anti-inflammatory action | [8] |
Experimental Protocols
Nitric Oxide (NO) Assay (Griess Test)
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with an inflammatory agent like LPS in the presence or absence of the test compound.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent, which reacts with nitrite (B80452) (a stable product of NO) to produce a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of NO produced is determined by comparison with a standard curve of sodium nitrite.
Carrageenan-Induced Paw Edema
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound or vehicle is administered, usually orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Efficacy Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.
Signaling Pathway in Inflammation
The anti-inflammatory effects of many natural compounds, including potentially Lappaol F, are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.
Caption: Putative anti-inflammatory mechanism via NF-κB inhibition.
Conclusion
Lappaol F demonstrates significant in vitro and in vivo anticancer activity, with efficacy comparable to or exceeding that of the standard chemotherapeutic agent Paclitaxel in a colon cancer xenograft model.[4] Its mechanism of action, involving the inhibition of the YAP signaling pathway, presents a novel target for cancer therapy. While further research is needed to fully elucidate its anti-inflammatory properties and directly compare its efficacy to standard drugs, initial findings are promising. This guide provides a foundational overview for researchers interested in the therapeutic potential of Lappaol F and similar natural compounds.
References
- 1. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lappaol F, a novel anticancer agent isolated from plant arctium Lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 7. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
- 10. Anti-inflammatory and radical scavenge effects of Arctium lappa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Action of Isopaucifloral F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Isopaucifloral F, a naturally occurring flavonoid, presents a promising scaffold for the development of new antibacterial drugs. This guide provides a comparative analysis of the putative antibacterial mechanism of this compound against Staphylococcus aureus, a clinically significant pathogen. Due to the current lack of specific experimental data on this compound, this guide draws upon the established antibacterial mechanisms of other well-characterized flavonoids to construct a hypothetical validation framework. This comparative approach aims to provide a roadmap for future research and highlight key experimental avenues to elucidate the precise mechanism of action of this compound.
Putative Antibacterial Profile of this compound
This compound belongs to the flavonoid class of polyphenolic compounds, which are known to exhibit broad-spectrum antibacterial activity. The proposed antibacterial mechanism of flavonoids, and by extension this compound, is often multi-targeted, encompassing the disruption of bacterial cellular integrity and key metabolic processes.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. While specific MIC values for this compound against S. aureus are not yet reported in the literature, a comparison with other antibacterial flavonoids provides a benchmark for its potential efficacy.
| Compound | Staphylococcus aureus Strain | MIC (µg/mL) | Reference |
| This compound | (Hypothetical) | - | - |
| Quercetin | ATCC 29213 | 128 | [1] |
| Luteolin | MRSA | 62.5 | [1] |
| Kaempferol | MRSA | 0.5 - 2.0 | [2] |
| Glabrol | MRSA | 2 - 4 | [3] |
| Licochalcone A | MRSA | 4 - 8 | [3] |
Validating the Antibacterial Mechanism: Key Experimental Protocols
To validate the multi-targeted antibacterial mechanism of this compound, a series of established experimental protocols can be employed. These assays are designed to probe for specific cellular and metabolic disruptions within the bacterial cell.
Disruption of Cytoplasmic Membrane Integrity
A primary mechanism of action for many flavonoids is the disruption of the bacterial cytoplasmic membrane, leading to a loss of cellular homeostasis and eventual cell death.
This assay measures the electrical potential difference across the bacterial membrane. Disruption of the membrane leads to depolarization, which can be quantified using voltage-sensitive fluorescent dyes.
Protocol:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase.
-
Cell Preparation: Harvest and wash the bacterial cells, then resuspend in a suitable buffer.
-
Dye Loading: Add a voltage-sensitive dye (e.g., DiSC3(5)) to the cell suspension and incubate to allow for dye uptake.
-
Treatment: Introduce this compound at various concentrations to the dye-loaded cells.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.[4]
Damage to the cytoplasmic membrane can uncouple the electron transport chain from ATP synthesis, leading to a depletion of cellular energy.
Protocol:
-
Bacterial Culture and Permeabilization: Grow S. aureus and permeabilize the cells to allow substrate entry.
-
Treatment: Incubate the permeabilized cells with this compound.
-
Substrate Addition: Add substrates for ATP synthesis (e.g., ADP and a respiratory substrate).
-
ATP Measurement: Quantify the amount of ATP produced using a luciferin/luciferase-based assay. A decrease in ATP production in treated cells indicates inhibition of ATP synthesis.[5]
Inhibition of Nucleic Acid Synthesis
Some flavonoids can interfere with the replication and transcription of bacterial DNA by inhibiting key enzymes such as DNA gyrase.
This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase, an essential enzyme for DNA replication.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, and ATP.
-
Treatment: Add this compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture to allow the supercoiling reaction to proceed.
-
Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. Inhibition of supercoiling will result in a higher proportion of relaxed DNA.[6][7]
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the proposed antibacterial mechanisms and the experimental approaches to validate them, the following diagrams have been generated using the DOT language.
Caption: Putative multi-targeted antibacterial mechanism of this compound against S. aureus.
Caption: Experimental workflow for the membrane potential assay.
Caption: Experimental workflow for the DNA gyrase inhibition assay.
Conclusion
While direct experimental evidence for the antibacterial mechanism of this compound is currently unavailable, its classification as a flavonoid provides a strong foundation for postulating a multi-targeted mode of action against S. aureus. The comparative data and detailed experimental protocols presented in this guide offer a structured approach for researchers to systematically investigate and validate the antibacterial properties of this promising natural product. Future studies focusing on the outlined experimental pathways are crucial to unlock the full therapeutic potential of this compound in the fight against antibiotic-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP synthesis assay [bio-protocol.org]
- 6. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase assay kits [profoldin.com]
Evaluating Isopaucifloral F's Efficacy Against Drug-Resistant Cancer Cells: A Comparative Framework
Absence of Specific Data on Isopaucifloral F: Initial literature searches did not yield specific studies on the efficacy of this compound against drug-resistant cancer cells. Therefore, this guide provides a comprehensive framework and standardized protocols for researchers to evaluate the potential of this compound or any novel compound against such cancers. This guide is designed for researchers, scientists, and drug development professionals to facilitate a comparative analysis with existing treatments.
Quantitative Data Summary
To objectively assess the efficacy of a novel compound, it is crucial to compare its performance against a standard-of-care chemotherapeutic agent and a negative control in both drug-sensitive (parental) and drug-resistant cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound/Drug | Parental Cell Line (e.g., A2780) IC50 (µM) | Drug-Resistant Cell Line (e.g., A2780cis) IC50 (µM) | Resistance Index (RI) |
| This compound | Data to be determined | Data to be determined | IC50 (Resistant) / IC50 (Parental) |
| Cisplatin | 1.1 | 10.0 | 9.1 |
| Vehicle Control (DMSO) | > 100 | > 100 | - |
Note: Cisplatin data is illustrative, based on typical experimental outcomes. The resistance index (RI) quantifies the level of drug resistance.
Table 2: Induction of Apoptosis in Drug-Resistant Cancer Cells
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This can be measured by techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment (at IC50 concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Cisplatin | 15% | 25% | 40% |
| Vehicle Control (DMSO) | 2% | 3% | 5% |
Note: Data for Cisplatin is representative of expected results.
Table 3: Effect on Key Signaling Proteins in Drug-Resistant Cancer Cells
Drug resistance is often associated with alterations in cellular signaling pathways. Western blotting can be used to quantify the expression levels of key proteins involved in these pathways.
| Target Protein | Treatment | Relative Protein Expression (Fold Change vs. Control) |
| p-Akt (activated) | This compound | Data to be determined |
| Cisplatin | 1.2 | |
| Bcl-2 (anti-apoptotic) | This compound | Data to be determined |
| Cisplatin | 0.8 | |
| Bax (pro-apoptotic) | This compound | Data to be determined |
| Cisplatin | 1.5 |
Note: Values are illustrative fold changes relative to the vehicle-treated control.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
1. Cell Viability Assay (WST-1 Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Culture: Parental and drug-resistant cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Drug-resistant cell lines are maintained under continuous low-dose drug pressure to retain their resistance phenotype.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound, a standard chemotherapeutic agent (e.g., cisplatin), or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well, and the plates are incubated for another 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the respective compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour of staining. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) are determined.
3. Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Drug resistance in cancer is often mediated by the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.
Caption: PI3K/Akt/mTOR signaling pathway in cancer cell survival.
Experimental Workflow
A typical workflow for evaluating a novel anti-cancer compound is outlined below.
Caption: Workflow for preclinical evaluation of an anti-cancer compound.
Logical Relationship Diagram
This diagram illustrates the logical progression from identifying a lead compound to its validation.
Caption: Logical steps in novel anti-cancer drug discovery.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Isopaucifloral F
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for Isopaucifloral F, a cautious approach must be taken, treating the compound as hazardous waste. The following guidelines are based on general best practices for the disposal of solid organic chemicals.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne particles.
Step-by-Step Disposal Protocol
-
Waste Classification: In the absence of specific data, this compound should be treated as hazardous chemical waste. Do not dispose of it via standard trash or sewer systems.
-
Waste Segregation:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless their compatibility is known.
-
Keep solid and liquid waste containing this chemical in separate containers.
-
-
Container Management:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for solid organic waste.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound". The accumulation start date should also be recorded.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
-
Experimental Workflow for Disposal
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) office for guidance.
References
Essential Safety and Operational Guide for Handling Isopaucifloral F
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Isopaucifloral F. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and establishing a secure laboratory environment.
Compound Identification:
| Property | Value |
| Chemical Name | This compound |
| IUPAC Name | (2R,3R)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydroinden-1-one[1] |
| Molecular Formula | C21H16O6[1] |
| Molecular Weight | 364.3 g/mol [1] |
| CAS Number | Not Available |
Hazard Assessment
As a novel polyphenolic compound, this compound lacks a comprehensive toxicological profile. Therefore, it must be handled as a potentially hazardous substance.[2][3] Potential risks include skin and eye irritation, and unknown systemic effects upon inhalation or ingestion. Standard laboratory personal protective equipment (PPE) is mandatory at all times.[2][3][4]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any new procedure involving this compound.[5] The following table outlines the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Hand Protection | Double nitrile gloves or Silver Shield gloves under disposable nitrile gloves.[6] | Prevents skin contact with a chemical of unknown dermal toxicity. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5][6] For tasks with a splash hazard, a face shield worn over safety goggles is required.[5][6][7] | Protects against accidental splashes and airborne particles. |
| Body Protection | Flame-resistant lab coat.[6] | Shields skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of generating aerosols or dusts, especially when handling the solid compound outside of a certified chemical fume hood.[7][8] | Prevents inhalation of the compound, for which the inhalation toxicity is unknown. |
| Footwear | Closed-toe shoes.[4][6][7] | Protects feet from spills and falling objects. |
Operational Plans
Handling and Storage
-
Engineering Controls : All work with this compound, especially the handling of the solid form, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2][3]
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8] The container must be clearly labeled with the compound's name and any known hazards.[2][3]
-
Transport : When transporting the compound within the laboratory, use a secondary container to mitigate the risk of spills.
Experimental Workflow: In Vitro Cell Viability Assay
The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Hypothesized Signaling Pathway Inhibition
This compound is a polyphenolic compound, and related molecules have been shown to exhibit anti-inflammatory and anti-cancer properties, sometimes through the inhibition of key signaling pathways like NF-κB.[9]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Disposal Plan
As with any novel compound, this compound waste must be treated as hazardous.[10]
-
Waste Segregation : Do not mix this compound waste with other waste streams to prevent unknown chemical reactions.[10] Segregate solid and liquid waste into separate, clearly labeled containers.[10]
-
Containerization : Use compatible, sealed, and leak-proof containers for all waste.[10]
-
Labeling : Label waste containers as "Hazardous Waste" immediately upon the first addition of waste.[10] The label should include the chemical name "this compound" and any other relevant information.
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal.[10] Do not dispose of this compound down the drain or in regular trash.
By adhering to these guidelines, you can ensure a safe and compliant laboratory environment when working with this compound. Always prioritize safety and consult your institution's EHS department with any questions.
References
- 1. This compound | C21H16O6 | CID 25234182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Personal Protective Equipment – UCLA [chemistry.ucla.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
